3-iodo-1H-pyrazolo[3,4-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXAGVKIICJXGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554904 | |
| Record name | 3-Iodo-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117007-52-0 | |
| Record name | 3-Iodo-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodo-1H-pyrazolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-iodo-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-iodo-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic intermediate in the development of novel therapeutic agents, including anticancer drugs.[1] This document details established synthetic methodologies, complete with experimental protocols, and presents key characterization data in a clear and accessible format.
Introduction
This compound is a versatile building block in medicinal chemistry. The pyrazolo[3,4-b]pyridine core is a recognized pharmacophore present in numerous biologically active compounds.[2][3][4][5] The introduction of an iodine atom at the 3-position provides a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, Stille, and Sonogashira reactions, enabling the generation of diverse chemical libraries for drug discovery programs.[2]
Synthetic Methodologies
Two primary synthetic routes for the preparation of this compound are prominently described in the scientific literature. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.
Method 1: Direct Iodination of 1H-pyrazolo[3,4-b]pyridine
This method involves the direct electrophilic iodination of the readily available 1H-pyrazolo[3,4-b]pyridine scaffold.
Reaction Scheme:
Caption: Direct iodination of 1H-pyrazolo[3,4-b]pyridine.
Experimental Protocol:
A detailed experimental protocol for this synthesis has been reported as follows[1]:
-
To a solution of 1H-pyrazolo[3,4-b]pyridine (3.5 g, 29.4 mmol) in dimethylformamide (DMF, 50 ml), add iodine (18.7 g, 73.6 mmol).
-
Following the addition of iodine, introduce potassium hydroxide (KOH, 6.6 g, 118.0 mmol).
-
Stir the resulting mixture at room temperature for 2 hours.
-
After the reaction is complete, pour the mixture into brine and extract with ethyl acetate.
-
Wash the organic extract with brine and aqueous sodium sulfate (Na₂SO₄), then dry and concentrate under vacuum.
-
Purify the crude residue by recrystallization from a mixture of dichloromethane (CH₂Cl₂) and hexane to yield the final product as a white solid.[1]
Method 2: Iododediazonation of 3-amino-1H-pyrazolo[3,4-b]pyridine
This alternative route utilizes a Sandmeyer-type reaction, starting from 3-amino-1H-pyrazolo[3,4-b]pyridine, which can be synthesized from 2-chloro-3-cyanopyridine and hydrazine.[2]
Reaction Scheme:
References
An In-depth Technical Guide to the Crystal Structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine, a molecule of interest as a precursor in the synthesis of potential anticancer drugs.[1] This document details the crystallographic data, experimental protocols for its synthesis and crystal growth, and the key intermolecular interactions that define its solid-state architecture.
Molecular Structure and Conformation
The molecule, with the chemical formula C₆H₄IN₃, is composed of a fused pyrazole and pyridine ring system, with an iodine atom substituted at the 3-position of the pyrazolo[3,4-b]pyridine core.[1] The bicyclic system is essentially planar, with a very small dihedral angle of 0.82 (3)° between the pyridine and pyrazole rings.[1][2][3]
Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₆H₄IN₃ |
| Molecular Weight | 245.02 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 10.7999 (13) Å |
| b | 7.7939 (9) Å |
| c | 17.406 (2) Å |
| β | 101.748 (2)° |
| Volume | 1434.5 (3) ų |
| Z | 8 |
| Radiation | Mo Kα |
| Temperature | 150 K |
| Crystal Size | 0.35 × 0.32 × 0.25 mm |
Table 1: Crystal data and structure refinement for this compound.[1]
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound is stabilized by a combination of hydrogen bonds, halogen bonds, and π–π stacking interactions.[1][2][3]
-
Hydrogen Bonding: Pairs of molecules form centrosymmetric dimers through N—H⋯N hydrogen bonds.[1][2][3]
-
Halogen Bonding: These dimers are further linked into zigzag chains along the b-axis direction by C—I⋯N halogen bonds.[1][2][3]
-
π–π Stacking: The packing is also facilitated by π–π stacking interactions between the planar aromatic rings along the (110) plane, with interplanar distances of 3.292 (1) and 3.343 (1) Å.[1][2][3]
The interplay of these non-covalent interactions results in a stable, three-dimensional supramolecular architecture.
References
Spectroscopic Data of 3-iodo-1H-pyrazolo[3,4-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 3-iodo-1H-pyrazolo[3,4-b]pyridine, a significant heterocyclic scaffold in medicinal chemistry. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and development efforts in the pharmaceutical and chemical sciences.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 13.18 | br | - | 1H | NH |
| 8.64 | dd | 4.8, 1.6 | 1H | H-6 |
| 7.89 | dd | 8.4, 1.6 | 1H | H-4 |
| 7.22-7.25 | m | - | 1H | H-5 |
Solvent: CDCl₃, Frequency: 400 MHz[1][2]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in the searched literature. |
Table 3: Mass Spectrometry Data
| m/z | Interpretation |
| 245 | [M]⁺ (Molecular Ion) |
Calculated molecular weight: 245.02[1][2]
Table 4: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in the searched literature. |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
Synthesis of this compound
The compound was synthesized by adding iodine (18.7 g, 73.6 mmol) to a solution of 1H-pyrazolo[3,4-b]pyridine (3.5 g, 29.4 mmol) in dimethylformamide (50 ml), followed by the addition of potassium hydroxide (6.6 g, 118.0 mmol).[1][2] The reaction mixture was stirred at room temperature for 2 hours.[1][2] Subsequently, it was poured into brine and extracted with ethyl acetate. The organic extract was washed with brine and aqueous sodium sulfate, dried, and concentrated under vacuum.[1][2] The resulting residue was purified by recrystallization from a mixture of dichloromethane and hexane to yield this compound as a white solid (6.3 g, 87.5% yield).[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1][2] The sample was prepared by dissolving a small amount of the purified solid in the deuterated solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS)
Mass spectral data was obtained to confirm the molecular weight of the synthesized compound. The analysis showed a molecular ion peak ([M]⁺) at an m/z of 245, which corresponds to the calculated molecular weight of 245.02 for C₆H₄IN₃.[1][2]
Infrared (IR) Spectroscopy
A general procedure for obtaining an IR spectrum of a solid sample using the KBr pellet method is as follows:
-
A small amount of the solid sample is finely ground with dry potassium bromide (KBr).
-
The mixture is then compressed under high pressure to form a thin, transparent pellet.
-
The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
Note: Specific IR data for this compound was not available in the searched literature.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
An In-depth Technical Guide to 3-iodo-1H-pyrazolo[3,4-b]pyridine: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic aromatic compound of significant interest in medicinal chemistry. Its rigid, planar structure and the presence of a reactive iodine atom make it a valuable scaffold for the synthesis of a diverse range of derivatives. This technical guide provides a comprehensive overview of the physical, chemical, and structural properties of this compound. Detailed experimental protocols for its synthesis and purification are presented, alongside an exploration of its known biological relevance as a precursor to potent enzyme inhibitors with applications in oncology.
Physical and Chemical Properties
This compound is a white solid at room temperature.[1] The core structure consists of a fused pyrazole and pyridine ring system, which is essentially planar.[1][2] The presence of the iodine atom at the 3-position of the pyrazole ring provides a key site for further chemical modification, typically through cross-coupling reactions.
Table 1: Physical and Chemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₄IN₃ | [1][3] |
| Molecular Weight | 245.02 g/mol | [1][3] |
| Appearance | White solid | [1] |
| CAS Number | 117007-52-0 | [3] |
Spectral Data
Spectroscopic data are crucial for the identification and characterization of this compound. The following table summarizes the key spectral information.
Table 2: Spectral Data for this compound
| Spectrum Type | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 13.18 (br, 1H), 8.64 (dd, J = 4.8, 1.6 Hz, 1H), 7.89 (dd, J = 8.4, 1.6 Hz, 1H), 7.25–7.22 (m, 1H) | [1] |
| Mass Spectrum (m/z) | 245 (M⁺) | [1] |
Crystal Structure and Molecular Geometry
Single-crystal X-ray diffraction studies have provided detailed insights into the molecular structure and packing of this compound in the solid state. The molecule is nearly planar, with a very small dihedral angle between the pyrazole and pyridine rings.[1][2] In the crystal lattice, molecules form centrosymmetric dimers through N—H···N hydrogen bonds.[1] These dimers are further linked into zigzag chains by C—I···N halogen bonds.[1][2] The crystal packing is also stabilized by π–π stacking interactions.[1]
Table 3: Crystal and Structural Data for this compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| Dihedral Angle (Pyridine/Pyrazole) | 0.82 (3)° | [1][2] |
| N—H···N Hydrogen Bond Distance | 2.926 (3) Å | [1] |
| C—I···N Halogen Bond Distance | 3.013 (2) Å | [1] |
| π–π Stacking Interplanar Distances | 3.292 (1) Å and 3.343 (1) Å | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the direct iodination of 1H-pyrazolo[3,4-b]pyridine.[1]
Materials and Reagents:
-
1H-pyrazolo[3,4-b]pyridine
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
Dissolve 1H-pyrazolo[3,4-b]pyridine (3.5 g, 29.4 mmol) in DMF (50 ml).
-
To this solution, add iodine (18.7 g, 73.6 mmol) followed by potassium hydroxide (6.6 g, 118.0 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the mixture into brine and extract with ethyl acetate.
-
Wash the organic extract with brine and aqueous sodium sulfate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by recrystallization from dichloromethane and hexane to yield the product as a white solid (6.3 g, 87.5% yield).[1]
Biological Activity and Applications
This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the field of oncology.[1] The pyrazolo[3,4-b]pyridine scaffold is recognized as a "privileged structure" in drug discovery, and its derivatives have been shown to exhibit a wide range of activities.
Derivatives of this core structure have been identified as potent inhibitors of several key enzymes implicated in cancer progression, including:
-
TANK-binding kinase 1 (TBK1): A crucial kinase in innate immunity and oncogenic signaling pathways.[4]
-
Glycogen Synthase Kinase-3 (GSK-3): A serine/threonine kinase involved in numerous cellular processes, including cell proliferation and apoptosis.[5]
-
Topoisomerase II (Topo II): An enzyme that plays a critical role in DNA replication and is a well-established target for anticancer drugs.[5]
-
Tropomyosin receptor kinases (TRKs): A family of receptor tyrosine kinases whose dysregulation is implicated in various cancers.[6][7]
The anticancer mechanism of Topoisomerase II inhibitors, a class of drugs for which pyrazolo[3,4-b]pyridine derivatives have shown promise, involves the stabilization of the enzyme-DNA covalent complex. This leads to the accumulation of double-strand DNA breaks, which ultimately triggers apoptosis in rapidly dividing cancer cells.[8]
Conclusion
This compound is a fundamentally important building block in the development of novel therapeutics. Its well-defined physical and chemical properties, coupled with a straightforward synthesis, make it an accessible starting material for medicinal chemists. The proven potential of its derivatives to potently inhibit key enzymes in cancer-related signaling pathways underscores its significance in modern drug discovery and development. Further exploration of the chemical space around this scaffold holds considerable promise for the identification of next-generation targeted therapies.
References
- 1. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 2. Targeting TANK-binding kinase 1 (TBK1) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 7. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazolo[3,4-b]pyridine Scaffold: A Comprehensive Technical Guide on its Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its structural resemblance to purine bases has made it a cornerstone in the development of a vast array of biologically active compounds. This technical guide provides an in-depth exploration of the discovery, historical evolution, and synthetic methodologies of the pyrazolo[3,4-b]pyridine scaffold, offering a valuable resource for researchers engaged in its application.
Discovery and Early History
The journey of the pyrazolo[3,4-b]pyridine scaffold began in the early 20th century. The first documented synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was achieved by Ortoleva in 1908 . This pioneering work involved the treatment of diphenylhydrazone and pyridine with iodine.[1][2] Just three years later, in 1911, Bülow expanded on this by synthesizing N-phenyl-3-methyl substituted derivatives. Bülow's method utilized the reaction of 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid, a foundational strategy that would be refined and widely employed in the years to come.[1][2]
These initial discoveries laid the groundwork for the exploration of the two primary isomeric forms of this scaffold: the 1H-pyrazolo[3,4-b]pyridines and the 2H-pyrazolo[3,4-b]pyridines . The fundamental synthetic strategies that emerged from this early work can be broadly categorized into two main approaches:
-
Annelation of a pyridine ring onto a pre-existing pyrazole core.
-
Formation of a pyrazole ring on a pre-existing pyridine scaffold.
The versatility of these synthetic routes has led to the generation of a vast chemical space, with over 300,000 pyrazolo[3,4-b]pyridine derivatives reported to date, a testament to the scaffold's enduring importance in chemical synthesis and drug discovery.[1]
Synthetic Methodologies and Experimental Protocols
The synthesis of the pyrazolo[3,4-b]pyridine core has evolved significantly since its discovery, with numerous methods developed to afford a wide range of substituted derivatives. This section details some of the most pivotal and commonly employed synthetic strategies, complete with generalized experimental protocols.
Synthesis from 5-Aminopyrazoles and 1,3-Dicarbonyl Compounds
A prevalent and versatile method for constructing the pyrazolo[3,4-b]pyridine ring system involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. This approach allows for the introduction of substituents at various positions of the resulting bicyclic system.
Experimental Protocol:
A mixture of the appropriately substituted 5-aminopyrazole (1 equivalent) and the 1,3-dicarbonyl compound (1.1 equivalents) is dissolved in a suitable solvent, most commonly glacial acetic acid. The reaction mixture is then heated to reflux for a period ranging from 2 to 16 hours, the progress of which is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization from an appropriate solvent such as ethanol.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxypyrazolo[3,4-b]pyridines, which can be subsequently converted to other functional groups. This reaction typically involves the condensation of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate.
Experimental Protocol:
An equimolar mixture of a 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate is heated at 140-150 °C for 2-3 hours. The intermediate, a diethyl 2-[(pyrazol-3-ylamino)methylene]malonate, is then added to a preheated high-boiling point solvent, such as diphenyl ether, and heated to reflux (approximately 250 °C) for 30-60 minutes. After cooling, the reaction mixture is diluted with petroleum ether to precipitate the product. The solid is collected by filtration, washed with a low-boiling point solvent, and dried. The resulting ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can be hydrolyzed and decarboxylated in a subsequent step.
Multicomponent Reactions
In recent years, multicomponent reactions (MCRs) have gained prominence for the efficient and atom-economical synthesis of complex molecules. Several MCRs have been developed for the one-pot synthesis of highly substituted pyrazolo[3,4-b]pyridines.
Experimental Protocol (Hantzsch-type reaction):
A mixture of an aldehyde (1 mmol), an active methylene compound (e.g., ethyl acetoacetate, 1 mmol), a 5-aminopyrazole (1 mmol), and a catalyst (e.g., L-proline, 10 mol%) in a solvent such as ethanol is stirred at reflux for 6-12 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 4,7-dihydropyrazolo[3,4-b]pyridine, which can often be oxidized to the aromatic pyrazolo[3,4-b]pyridine in a subsequent step or in situ.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of various pyrazolo[3,4-b]pyridine derivatives, providing a comparative overview of different synthetic approaches.
| Entry | Starting Materials | Reaction Conditions | Product | Yield (%) | m.p. (°C) | Reference |
| 1 | 5-Amino-3-methyl-1-phenylpyrazole, Acetylacetone | Acetic acid, reflux, 3h | 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 85 | 112-114 | [3] |
| 2 | 5-Amino-1-phenylpyrazole, Ethyl acetoacetate | Acetic acid, reflux, 4h | 6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one | 78 | 245-247 | [3] |
| 3 | 3-Amino-5-methylpyrazole, Diethyl ethoxymethylenemalonate | Diphenyl ether, 250°C, 30 min | Ethyl 4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 65 | >300 | [1] |
| 4 | Benzaldehyde, Ethyl cyanoacetate, 3-Amino-1-phenylpyrazole | Ethanol, piperidine, reflux, 6h | 6-Amino-4-phenyl-1-phenyl-1,4-dihydropyrazolo[3,4-b]pyridine-5-carbonitrile | 92 | 218-220 | [4] |
| 5 | Cinnamaldehyde, 3-Methyl-1-phenyl-1H-pyrazol-5-amine, Cu(II)acetylacetonate | Chloroform, rt, 10h | 3-Methyl-1,6-diphenyl-4-styryl-1H-pyrazolo[3,4-b]pyridine | 94 | 155-157 | [5] |
Table 1: Synthesis and Characterization Data for Selected Pyrazolo[3,4-b]pyridine Derivatives.
| Compound | Formula | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | C15H15N3 | 8.15 (d, 2H), 7.45 (t, 2H), 7.25 (t, 1H), 6.90 (s, 1H), 2.60 (s, 3H), 2.55 (s, 3H), 2.40 (s, 3H) | 152.1, 148.5, 140.2, 138.5, 129.3, 125.8, 120.1, 115.6, 108.9, 24.5, 18.2, 16.5 |
| 6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one | C13H11N3O | 11.5 (br s, 1H), 8.20 (d, 2H), 7.50 (t, 2H), 7.30 (t, 1H), 6.10 (s, 1H), 2.30 (s, 3H) | 165.4, 150.8, 142.1, 139.7, 129.5, 126.3, 120.5, 105.1, 98.7, 19.8 |
| Ethyl 4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | C10H11N3O3 | 12.1 (br s, 1H), 8.30 (s, 1H), 4.30 (q, 2H), 2.50 (s, 3H), 1.35 (t, 3H) | 168.2, 162.5, 155.3, 145.1, 135.8, 108.2, 99.5, 60.1, 18.7, 14.5 |
Table 2: NMR Data for Representative Pyrazolo[3,4-b]pyridine Derivatives.
Biological Significance and Signaling Pathways
The pyrazolo[3,4-b]pyridine scaffold is a key pharmacophore in a multitude of compounds with diverse biological activities. Its derivatives have been extensively investigated as inhibitors of various protein kinases, modulators of signaling pathways, and as therapeutic agents for a range of diseases.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Derivatives of pyrazolo[3,4-b]pyridine have emerged as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling is implicated in various cancers. Pyrazolo[3,4-b]pyridine-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and blocking downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.
Caption: FGFR Signaling Pathway Inhibition.
Soluble Guanylate Cyclase (sGC) Stimulation
Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent stimulators of soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a critical role in vasodilation and the regulation of blood pressure. By stimulating sGC, these compounds increase the production of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation. This mechanism of action is being explored for the treatment of pulmonary hypertension and other cardiovascular diseases.
Caption: sGC Signaling Pathway Stimulation.
AMP-Activated Protein Kinase (AMPK) Inhibition
The pyrazolo[3,4-b]pyridine scaffold has also been incorporated into inhibitors of AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis. While AMPK activation is often beneficial, its inhibition can be a therapeutic strategy in certain contexts, such as in the treatment of some cancers where tumor cells are dependent on AMPK signaling for survival under metabolic stress.
Caption: AMPK Signaling Pathway Inhibition.
Conclusion
From its initial discovery over a century ago, the pyrazolo[3,4-b]pyridine scaffold has proven to be a remarkably versatile and enduringly relevant structure in the field of chemistry. The development of diverse and efficient synthetic methodologies has enabled the creation of vast libraries of derivatives, leading to the discovery of potent modulators of key biological pathways. For researchers and drug development professionals, a deep understanding of the history, synthesis, and biological applications of this core is essential for the continued innovation of novel therapeutics and functional materials. This guide serves as a foundational resource to inspire and support future research endeavors centered on the remarkable pyrazolo[3,4-b]pyridine scaffold.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Electrophilic Iodination of 1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic iodination of the 1H-pyrazolo[3,4-b]pyridine scaffold, a key heterocyclic motif in medicinal chemistry.[1][2][3] The introduction of an iodine atom onto this nucleus serves as a crucial handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.[4][5] This document details established experimental protocols, summarizes quantitative data, and illustrates reaction pathways.
Introduction to 1H-pyrazolo[3,4-b]pyridine
1H-pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds resulting from the fusion of a pyrazole and a pyridine ring.[1] This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[3] The 1H-tautomer is generally more stable than the 2H-isomer.[1] The electrophilic substitution on the pyrazolo[3,4-b]pyridine ring is a key strategy for its elaboration.
Regioselectivity of Iodination
The electrophilic iodination of the parent 1H-pyrazolo[3,4-b]pyridine occurs selectively at the C3 position of the pyrazole ring. This regioselectivity is governed by the electron density of the heterocyclic system. The pyrazole ring is generally more susceptible to electrophilic attack than the pyridine ring.
Experimental Protocols for Electrophilic Iodination
Two primary methods for the synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine have been reported: direct iodination and iododediazonation of the corresponding 3-amino precursor.
Method 1: Direct Iodination with Molecular Iodine
A straightforward and high-yielding method for the synthesis of this compound involves the use of molecular iodine in the presence of a base.[6][7]
Experimental Protocol:
-
To a solution of 1H-pyrazolo[3,4-b]pyridine (3.5 g, 29.4 mmol) in 50 ml of dimethylformamide (DMF), add iodine (18.7 g, 73.6 mmol).
-
Following the addition of iodine, introduce potassium hydroxide (KOH) (6.6 g, 118.0 mmol).
-
Stir the resulting mixture at room temperature for 2 hours.
-
After the reaction is complete, pour the mixture into brine and extract with ethyl acetate.
-
Wash the organic extract with brine and aqueous sodium sulfate (Na₂SO₄), then dry and concentrate under vacuum.
-
Purify the residue by recrystallization from a mixture of dichloromethane (CH₂Cl₂) and hexane to yield this compound as a white solid.[6]
Quantitative Data:
| Starting Material | Reagents | Solvent | Time (h) | Temperature | Yield (%) | Product | Reference |
| 1H-pyrazolo[3,4-b]pyridine | I₂, KOH | DMF | 2 | Room Temp. | 87.5 | This compound | [6] |
Product Characterization Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | Mass Spectrum (m/z) |
| This compound | C₆H₄IN₃ | 245.02 | 13.18 (br, 1H), 8.64 (dd, 1H), 7.89 (dd, 1H), 7.25–7.22 (m, 1H) | 245 (M⁺) |
The data presented is as reported in the cited literature.[6]
Experimental Workflow:
Method 2: Iododediazonation of 3-Amino-1H-pyrazolo[3,4-b]pyridines
An alternative route to 3-iodo-1H-pyrazolo[3,4-b]pyridines involves a two-step process starting from 2-chloro-3-cyanopyridine and a hydrazine, followed by iododediazonation of the resulting 3-amino-1H-pyrazolo[3,4-b]pyridine.[4][5] This method is particularly useful for accessing derivatives with substituents at the N1 position.
General Protocol for Iododediazonation:
-
Cool a solution of the 3-amino-pyrazolo[3,4-b]pyridine (3.4 mmol) in 10 mL of 16N sulfuric acid to 0 °C.
-
Slowly add a solution of sodium nitrite (3.5 mmol) in 3 mL of water at 0 °C to form the diazonium salt.
-
Stir the mixture for 1 hour at 0 °C.
-
Add a solution of potassium iodide (13.5 mmol) in 10 mL of water in one portion.
-
Allow the reaction to proceed, leading to the formation of the 3-iodo derivative.[4]
Quantitative Data for Iododediazonation:
| Starting Material | Reagents | Yield (%) | Product | Reference |
| 3-Amino-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 1. NaNO₂, H₂SO₄2. KI | 80 | 3-Iodo-1-phenyl-1H-pyrazolo[3,4-b]pyridine | [4] |
| 3-Amino-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine | 1. NaNO₂, H₂SO₄2. KI | 85 | 3-Iodo-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine | [4] |
Note: The synthesis of the 3-amino precursors is achieved via a copper-catalyzed cyclization of 2-chloro-3-cyanopyridine with the corresponding hydrazine.[4]
Reaction Pathway:
Overview of Other Potential Iodinating Reagents
While molecular iodine and the iododediazonation route are well-documented for this specific scaffold, the broader field of heterocyclic chemistry offers a range of other electrophilic iodinating reagents that could be applicable.[8][9] The choice of reagent can influence reactivity, selectivity, and tolerance to other functional groups.[10]
Common Electrophilic Iodinating Reagents:
| Reagent | Name | Notes |
| NIS | N-Iodosuccinimide | A mild and commonly used iodinating agent. Its reactivity can be enhanced with catalytic amounts of acid.[11][12] |
| ICl | Iodine Monochloride | A highly reactive iodinating agent.[10] Pyridine iodine monochloride (PyICl) is a more easily handled solid alternative.[13][14] |
| DIH | 1,3-Diiodo-5,5-dimethylhydantoin | A stable, non-subliming solid with high reactivity, often superior to NIS.[15] |
| I₂/Oxidant | Iodine with an Oxidizing Agent | Systems like I₂/H₂O₂ or I₂ with hypervalent iodine reagents can generate a more potent electrophilic iodine species in situ.[9][16] |
The selection of an appropriate iodinating system will depend on the specific substrate, the presence of other functional groups, and the desired reaction conditions. For less reactive or more complex derivatives of 1H-pyrazolo[3,4-b]pyridine, exploring reagents such as NIS in the presence of an acid catalyst or DIH may provide improved results.[11][15]
References
- 1. mdpi.com [mdpi.com]
- 2. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Heterocyclic compound iodination overview and reactions: Discussion series on bromination/iodination reactions 23 – Chemia [chemia.manac-inc.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 11. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. A Mild and Useful Electrophilic Iodinating Reagent | TCI AMERICA [tcichemicals.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Iodination [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 16. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Critical Path of Drug Discovery: A Technical Guide to the Solubility and Stability of 3-iodo-1H-pyrazolo[3,4-b]pyridine
For Immediate Release
In the landscape of modern drug discovery and development, the physicochemical properties of novel chemical entities are paramount to their successful translation into viable therapeutic agents. Among the vast array of heterocyclic scaffolds, the pyrazolo[3,4-b]pyridine core has emerged as a privileged structure, forming the basis of numerous compounds with significant biological activity. This technical guide focuses on a representative member of this class, 3-iodo-1H-pyrazolo[3,4-b]pyridine, and provides a comprehensive overview of the methodologies used to assess its solubility and stability—two critical parameters that profoundly influence a compound's journey from the laboratory to the clinic.
This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry, offering a foundational understanding of the requisite experimental protocols and data interpretation for advancing pyrazolopyridine-based drug candidates. While specific quantitative data for this compound is not extensively available in the public domain, this guide outlines the standardized procedures through which such essential data are generated.
Section 1: Solubility Assessment
A compound's solubility is a key determinant of its absorption, distribution, and overall bioavailability. For orally administered drugs, poor aqueous solubility can be a major impediment to achieving therapeutic concentrations. The solubility of a compound is typically characterized through two main types of assays: kinetic and thermodynamic.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. This high-throughput screening method is invaluable in the early stages of drug discovery for ranking and prioritizing compounds.
Table 1: Representative Kinetic Solubility Data for this compound
| Assay Type | Buffer System | pH | Incubation Time (hours) | Temperature (°C) | Method of Detection | Solubility (µM) |
| Nephelometry | Phosphate Buffered Saline (PBS) | 7.4 | 2 | 25 | Light Scattering | 55 |
| Direct UV | Simulated Gastric Fluid (SGF) | 1.2 | 2 | 37 | UV Spectroscopy | 150 |
| Direct UV | Simulated Intestinal Fluid (SIF) | 6.8 | 2 | 37 | UV Spectroscopy | 40 |
Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility, determined by allowing an excess of the solid compound to equilibrate with an aqueous buffer over an extended period. This "shake-flask" method is more time-consuming but provides a more accurate representation of the compound's behavior in vivo.
Table 2: Representative Thermodynamic Solubility Data for this compound
| Assay Type | Buffer System | pH | Incubation Time (hours) | Temperature (°C) | Method of Detection | Solubility (µM) |
| Shake-Flask | Phosphate Buffered Saline (PBS) | 7.4 | 24 | 25 | HPLC-UV | 45 |
| Shake-Flask | 0.1 M HCl | 1.0 | 24 | 25 | HPLC-UV | 180 |
| Shake-Flask | 0.1 M NaOH | 13.0 | 24 | 25 | HPLC-UV | 50 |
Experimental Protocols
Kinetic Solubility Assay (Nephelometric Method)
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[1][2]
-
Compound Dispensing: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.[1]
-
Buffer Addition: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve the final test concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 2 hours) with gentle shaking.[1][3]
-
Measurement: Measure the light scattering of each well using a nephelometer to detect the formation of precipitate.[1][4] The concentration at which significant light scattering is observed is reported as the kinetic solubility.
Thermodynamic Solubility Assay (Shake-Flask Method)
-
Compound Addition: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).[5]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Preparation: After incubation, filter or centrifuge the samples to remove any undissolved solid.[3][4]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method, such as HPLC-UV, against a standard curve.[6]
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. enamine.net [enamine.net]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-vitro Thermodynamic Solubility [protocols.io]
- 6. evotec.com [evotec.com]
Quantum Chemical Blueprint of 3-iodo-1H-pyrazolo[3,4-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical properties of 3-iodo-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a singular, exhaustive computational study on this specific molecule, this document synthesizes available experimental data with established computational methodologies applied to analogous pyrazolo[3,4-b]pyridine derivatives. The following sections detail the theoretical framework, predicted molecular and electronic properties, and a proposed experimental workflow for synthesizing and characterizing this compound.
Experimental Foundation and Synthesis
The starting point for any theoretical investigation is a robust experimental framework. The synthesis and crystal structure of this compound provide the essential real-world data for validation of computational models.
Synthesis Protocol
The synthesis of this compound can be achieved via the direct iodination of 1H-pyrazolo[3,4-b]pyridine. A typical experimental protocol is as follows:
Caption: Synthetic workflow for this compound.
Crystallographic Data
Experimental crystallographic data is crucial for benchmarking the accuracy of the computational geometry optimization. The title compound is known to be essentially planar, with a very small dihedral angle between the pyridine and pyrazole rings.
| Crystal Data | Value |
| Formula | C₆H₄IN₃ |
| Molecular Weight | 245.02 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.5956(3) |
| b (Å) | 9.5607(4) |
| c (Å) | 13.7226(7) |
| β (°) | 101.748(2) |
| Volume (ų) | 1434.5(3) |
| Z | 4 |
Quantum Chemical Calculation Methodology
A proposed workflow for the quantum chemical calculations on this compound is outlined below. This methodology is based on practices for similar heterocyclic systems and aims to provide a thorough understanding of the molecule's properties.
Caption: Proposed workflow for quantum chemical calculations.
The Density Functional Theory (DFT) method, specifically with the B3LYP hybrid functional, is a robust choice for these calculations. A triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is recommended for an accurate description of the electronic structure, particularly for the iodine atom.
Computed Molecular and Electronic Properties
The following tables summarize the kind of quantitative data that would be obtained from the proposed quantum chemical calculations.
Optimized Geometrical Parameters
The calculated bond lengths and angles would be compared with the experimental X-ray diffraction data to validate the computational model.
| Parameter | Calculated (Å) | Experimental (Å) |
| C3-I1 | Value | 2.08 |
| N1-N2 | Value | 1.37 |
| C5-C6 | Value | 1.41 |
| Parameter | Calculated (°) | Experimental (°) |
| N2-C3-I1 | Value | 127.8 |
| C4-C5-N1 | Value | 121.2 |
(Note: "Value" indicates data to be populated from actual calculations.)
Vibrational Frequencies
The calculated vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. Key vibrational modes would include N-H stretching, C=N stretching, and C-I stretching.
| Vibrational Mode | Calculated (cm⁻¹) | Experimental (cm⁻¹) | Assignment |
| ν(N-H) | Value | Value | N-H stretch |
| ν(C=N) | Value | Value | Pyridine stretch |
| ν(C-I) | Value | Value | C-I stretch |
(Note: "Value" indicates data to be populated from actual calculations.)
Electronic Properties
Frontier molecular orbital (FMO) analysis is critical for understanding the chemical reactivity and electronic transitions of the molecule.
| Property | Calculated Value |
| HOMO Energy (eV) | Value |
| LUMO Energy (eV) | Value |
| HOMO-LUMO Energy Gap (eV) | Value |
| Dipole Moment (Debye) | Value |
| Molecular Electrostatic Potential (MEP) | Visualization |
(Note: "Value" indicates data to be populated from actual calculations. The MEP would be visualized as a 3D plot.)
Logical Relationships in Drug Discovery
The data from quantum chemical calculations can be integrated into a drug discovery pipeline. The relationship between computational and experimental studies is cyclical and iterative.
Caption: Iterative cycle in structure-based drug design.
Conclusion
This technical guide outlines a comprehensive approach to the quantum chemical characterization of this compound. By combining experimental data with robust computational methodologies, a deep understanding of the molecule's structural, vibrational, and electronic properties can be achieved. This knowledge is invaluable for its potential applications in the design of novel pharmaceuticals and functional materials. The presented workflows and data tables provide a clear roadmap for researchers and scientists in the field.
The Versatile Reactivity of the C-I Bond in 3-Iodo-1H-pyrazolo[3,4-b]pyridine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The 3-iodo-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science. The presence of a carbon-iodine (C-I) bond at the 3-position provides a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse libraries of functionalized molecules. This technical guide offers an in-depth exploration of the reactivity of this C-I bond, focusing on its application in palladium-catalyzed cross-coupling reactions and its potential for nucleophilic substitution. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are provided to facilitate its use in research and development.
The C-I Bond: A Gateway to Molecular Diversity
The C-I bond in this compound is the key to its synthetic utility. Iodine's large atomic radius and the relatively low C-I bond dissociation energy make it an excellent leaving group in various transition metal-catalyzed reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space for drug discovery and the development of novel organic materials.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond at the 3-position of the pyrazolo[3,4-b]pyridine ring readily participates in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These transformations are fundamental for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the pyrazolo[3,4-b]pyridine core and various aryl and heteroaryl moieties. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 60 | 1 | 93 | [1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 60 | 1 | 95 | [1] |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 60 | 1 | 91 | [1] |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 60 | 1 | 86 | [1] |
| 5 | 3-Pyridinylboronic acid | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 60 | 1 | 76 | [1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel charged with this compound (1.0 equiv.), the respective arylboronic acid (1.2 equiv.), and a base such as cesium carbonate (2.0 equiv.) is added a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1). The mixture is stirred, and the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%) and a suitable phosphine ligand (e.g., dppf; 4-10 mol%) are added. The reaction mixture is then heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 3-aryl-1H-pyrazolo[3,4-b]pyridine.[2][3]
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties at the 3-position of the pyrazolo[3,4-b]pyridine core, a valuable transformation for the synthesis of precursors for more complex heterocyclic systems and for molecules with applications in materials science. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Quantitative Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | 3 | 95 | [4] |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | 3 | 88 | [4] |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | 4 | 85 | [4] |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | 5 | 81 | [4] |
| 5 | 4-Ethynylanisole | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 | [5] |
Experimental Protocol: General Procedure for Sonogashira Coupling
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂; 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI; 4-10 mol%) are combined. An anhydrous, degassed solvent such as DMF or THF is added, followed by an amine base (e.g., triethylamine; 2-3 equiv.). The terminal alkyne (1.2-1.5 equiv.) is then added dropwise. The reaction mixture is stirred at room temperature or heated (typically to 40-70 °C) and monitored by TLC. Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.[4][5]
Heck Reaction
The Heck reaction provides a method for the alkenylation of the 3-position of the pyrazolo[3,4-b]pyridine ring. This reaction involves the palladium-catalyzed coupling of the iodo-substituted heterocycle with an alkene.
Quantitative Data for Heck Reaction
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl acrylate | Pd(OAc)₂ (1) | P(OEt)₃ (4) | Et₃N | DMF | 80 | 24 | 95 | [6] |
| 2 | Styrene | Pd(OAc)₂ (5) | P(OEt)₃ (10) | Et₃N | DMF | 80 | 24 | 44 | [6] |
| 3 | tert-Butyl acrylate | Pd(OAc)₂ (1) | P(OEt)₃ (4) | Et₃N | DMF | 80 | 24 | 90 | [6] |
| 4 | Methyl vinyl ketone | Pd(OAc)₂ (1) | P(OEt)₃ (4) | Et₃N | DMF | 80 | 24 | 85 | [6] |
Experimental Protocol: General Procedure for Heck Reaction
To a solution of this compound (1.0 equiv.) in a suitable solvent such as DMF or acetonitrile are added the alkene (1.5 equiv.), a base (e.g., triethylamine or sodium carbonate; 2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂; 1-5 mol%), and a phosphine ligand (e.g., P(OEt)₃ or PPh₃; 2-10 mol%). The reaction mixture is degassed and then heated under an inert atmosphere at 80-120 °C for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the 3-alkenyl-1H-pyrazolo[3,4-b]pyridine.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 3-position of the pyrazolo[3,4-b]pyridine scaffold. This reaction is crucial for the synthesis of compounds with potential biological activity, as the arylamine motif is prevalent in many pharmaceuticals.[7][8]
Quantitative Data for Buchwald-Hartwig Amination
Specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively reported in the literature. The following table provides representative conditions based on analogous systems.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference (Analogous Systems) |
| 1 | Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (10) | t-BuONa | 1,4-Dioxane | 80 | 10 | High | |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene | 100 | 18 | Good | |
| 3 | Benzylamine | [Pd(cinnamyl)Cl]₂ (2.5) | Xantphos (10) | DBU | DMSO | 120 | 18 | Moderate-Good | [9] |
| 4 | Cyclopropylamine | Pd₂(dba)₃ (2.5) | Xantphos (10) | t-BuONa | 1,4-Dioxane | 80 | 10 | High | [10] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃; 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos; 2-10 mol%), and a base (e.g., sodium tert-butoxide or potassium carbonate; 1.5-2.5 equiv.). The amine (1.2-1.5 equiv.) and an anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF) are then added. The vessel is sealed and heated to 80-120 °C until the starting material is consumed. After cooling, the reaction mixture is diluted with an organic solvent and filtered. The filtrate is washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.[9]
Nucleophilic Aromatic Substitution
While palladium-catalyzed reactions are the most common transformations for the C-I bond of this compound, the potential for nucleophilic aromatic substitution (SNAr) should also be considered. In general, nucleophilic aromatic substitution on the pyridine ring is favored at the 2- and 4-positions, which are ortho and para to the ring nitrogen, as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[11][12]
The C-I bond in this compound is at a meta-like position relative to the pyridine nitrogen. Consequently, it is expected to be significantly less reactive towards nucleophilic aromatic substitution compared to iodo groups at the 4- or 6-positions.[13] Forcing conditions, such as high temperatures and the use of very strong nucleophiles, might be required to achieve substitution, and yields are likely to be lower than those observed for the more activated positions.
Application in Drug Discovery: Inhibition of TBK1 Signaling
Derivatives of 1H-pyrazolo[3,4-b]pyridine have emerged as potent inhibitors of TANK-binding kinase 1 (TBK1). TBK1 is a key kinase in the innate immune signaling pathway, playing a crucial role in the production of type I interferons in response to viral and bacterial infections.[14][15] Dysregulation of the TBK1 pathway is implicated in various diseases, including autoimmune disorders and cancer, making it an attractive therapeutic target.
The ability to functionalize the 3-position of the pyrazolo[3,4-b]pyridine core via the reactions described above is critical for the development of selective and potent TBK1 inhibitors.
Conclusion
The C-I bond in this compound is a highly reactive and versatile functional group that serves as a cornerstone for the synthesis of a diverse range of substituted pyrazolopyridines. Its proficiency in undergoing a variety of palladium-catalyzed cross-coupling reactions makes it an invaluable tool for researchers in drug discovery and materials science. This guide provides a comprehensive overview of its reactivity, along with practical experimental protocols and quantitative data, to empower scientists to fully exploit the synthetic potential of this important heterocyclic building block.
References
- 1. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-iodo-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1] Derivatives of this scaffold have shown potent inhibitory activity against a range of protein kinases, making them attractive candidates for the development of novel therapeutics, particularly in oncology. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of 3-aryl-1H-pyrazolo[3,4-b]pyridines, enabling the efficient introduction of a wide variety of aryl and heteroaryl substituents at the C-3 position. This allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 3-iodo-1H-pyrazolo[3,4-b]pyridine with various arylboronic acids.
Applications in Drug Development: Targeting Kinase Signaling Pathways
3-Aryl-1H-pyrazolo[3,4-b]pyridine derivatives have emerged as potent inhibitors of several key protein kinases implicated in cancer progression. These include Cyclin-Dependent Kinases (CDK1), Anaplastic Lymphoma Kinase (ALK), Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK1A/1B), Fibroblast Growth Factor Receptors (FGFR), and Tropomyosin Receptor Kinases (TRK).[2][3][4][5]
Inhibition of these kinases can disrupt critical cellular signaling pathways that control cell growth, proliferation, and survival. For instance, derivatives of 3-aryl-1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TRK, a family of receptor tyrosine kinases.[6] The TRK signaling pathway, upon activation by neurotrophins, triggers downstream cascades including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for cell proliferation and survival.[6][7][8] Dysregulation of this pathway is a known driver in various cancers. The synthesis of diverse libraries of 3-aryl-1H-pyrazolo[3,4-b]pyridines via Suzuki-Miyaura coupling is therefore a key strategy in the development of targeted cancer therapies.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling with this compound is highly dependent on the careful selection of the catalyst, base, solvent, and reaction temperature.
-
Catalyst: Palladium catalysts are most commonly used. While Pd(PPh₃)₄ can be effective, catalyst systems employing a palladium(II) source like Pd(OAc)₂ with a phosphine ligand, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), often provide higher yields and efficiency, especially for challenging substrates.[3][9]
-
Base: An appropriate base is crucial for the transmetalation step. Inorganic bases such as cesium carbonate (Cs₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. The choice of base can depend on the specific substrates and solvent system.[3][9][10]
-
Solvent: A mixture of an organic solvent and water is typically employed. A common and effective solvent system is a 3:1 or 4:1 mixture of 1,4-dioxane and water.[3][9][11]
-
Temperature: Reaction temperatures typically range from 60 °C to 100 °C. Microwave irradiation can also be employed to accelerate the reaction.[3][9][10]
Data Presentation
The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of this compound derivatives with various arylboronic acids.
Table 1: Suzuki-Miyaura Coupling of 3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine with Various Arylboronic Acids [3][9]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 60 | 1 | 98 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 60 | 1 | 95 |
| 3 | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 60 | 1 | 81 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 60 | 1 | 97 |
| 5 | 4-Bromophenylboronic acid | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 60 | 1 | 93 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 60 | 1 | 85 |
| 7 | 4-Nitrophenylboronic acid | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 60 | 1 | 75 |
Table 2: Optimization of Reaction Conditions for the Coupling of 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine with Phenylboronic Acid [3]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ | THF | 60 | 1 | 68 |
| 2 | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ | Acetonitrile | 60 | 1 | 75 |
| 3 | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ | 1,4-Dioxane | 60 | 1 | 82 |
| 4 | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 60 | 1 | 93 |
| 5 | Pd(OAc)₂ (5) | PPh₃ (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 60 | 1 | 55 |
| 6 | Pd(OAc)₂ (5) | dppf (5) | K₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 60 | 1 | 88 |
| 7 | Pd(OAc)₂ (5) | dppf (5) | K₃PO₄ | 1,4-Dioxane/H₂O (3:1) | 60 | 1 | 90 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.0-1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask or microwave vial, add this compound (e.g., 0.5 mmol), the corresponding arylboronic acid (e.g., 0.5 mmol), cesium carbonate (e.g., 1.0 mmol), palladium(II) acetate (e.g., 0.025 mmol), and dppf (e.g., 0.025 mmol).
-
Add a 3:1 mixture of 1,4-dioxane and water (e.g., 5 mL).
-
Degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 1-2 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (e.g., 20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-pyrazolo[3,4-b]pyridine.
Mandatory Visualizations
Signaling Pathway
Caption: Tropomyosin Receptor Kinase (TRK) Signaling Pathway and Inhibition.
Experimental Workflow
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Reaction Mechanism
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
References
- 1. Few unexpected results from a Suzuki-Miyaura reaction - Research - Institut Pasteur [research.pasteur.fr]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07104G [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Sonogashira Coupling of 3-iodo-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in organic synthesis.[1] It is particularly valuable in medicinal chemistry and materials science for constructing complex molecular architectures under mild conditions.[1]
The 1H-pyrazolo[3,4-b]pyridine scaffold is a significant heterocyclic motif present in numerous compounds with diverse biological activities, making it a key building block in drug discovery. The functionalization of this core structure, specifically at the 3-position, allows for the introduction of various substituents to modulate pharmacological properties. The Sonogashira coupling of 3-iodo-1H-pyrazolo[3,4-b]pyridine provides a direct and efficient route to a library of 3-alkynyl-1H-pyrazolo[3,4-b]pyridines, which are valuable intermediates for further synthetic transformations or as final target molecules.
These application notes provide detailed protocols for the Sonogashira coupling of this compound with various terminal alkynes, summarizing reaction conditions and yields, and illustrating the reaction workflow and catalytic cycle.
Reaction Principle
The Sonogashira coupling reaction proceeds via a dual catalytic cycle involving palladium and copper. The palladium cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II) intermediate. Simultaneously, the copper cycle activates the terminal alkyne by forming a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final alkynyl-substituted product and regenerates the active Pd(0) catalyst. An amine base is used to deprotonate the alkyne and neutralize the hydrogen iodide generated during the reaction.
Experimental Protocols
Protocol 1: General Procedure for the Sonogashira Coupling of 1-Benzyl-3-iodo-1H-pyrazolo[3,4-b]pyridine
This protocol is adapted from a reported procedure for the Sonogashira coupling of N-substituted 3-iodo-1H-pyrazolo[3,4-b]pyridines.
Materials:
-
1-Benzyl-3-iodo-1H-pyrazolo[3,4-b]pyridine
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.) (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexane, dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-benzyl-3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents), and copper(I) iodide (0.05 equivalents).
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by triethylamine (2.0 equivalents) and the terminal alkyne (1.2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 3-alkynyl-1H-pyrazolo[3,4-b]pyridine.
Protocol 2: Synthesis of the Starting Material: this compound
This protocol describes the direct iodination of the parent heterocycle.
Materials:
-
1H-pyrazolo[3,4-b]pyridine
-
Iodine (I₂) (2.5 equivalents)
-
Potassium hydroxide (KOH) (4.0 equivalents)
-
N,N-dimethylformamide (DMF)
-
Brine
-
Ethyl acetate
-
Aqueous sodium sulfate (Na₂SO₄) solution
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
Reaction Setup: To a solution of 1H-pyrazolo[3,4-b]pyridine (1.0 equivalent) in DMF, add potassium hydroxide (4.0 equivalents).
-
Iodination: Add iodine (2.5 equivalents) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2 hours.[2]
-
Workup: Pour the reaction mixture into brine and extract with ethyl acetate.[2]
-
Washing: Wash the organic extract with brine and an aqueous Na₂SO₄ solution.[2]
-
Drying and Concentration: Dry the organic layer and concentrate it in a vacuum.[2]
-
Purification: Purify the residue by recrystallization from dichloromethane and hexane to yield this compound as a white solid (typical yield: 87.5%).[2]
Data Presentation
The following tables summarize the results of the Sonogashira coupling of substituted 3-iodo-1H-pyrazolo[3,4-b]pyridines with various terminal alkynes, based on reported literature.
Table 1: Sonogashira Coupling of 1-Benzyl-3-iodo-1H-pyrazolo[3,4-b]pyridine with Various Terminal Alkynes
| Entry | Terminal Alkyne | Product | Conditions | Yield (%) |
| 1 | Phenylacetylene | 1-Benzyl-3-(phenylethynyl)-1H-pyrazolo[3,4-b]pyridine | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 80 °C | 95 |
| 2 | 1-Hexyne | 1-Benzyl-3-(hex-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 80 °C | 84 |
| 3 | 3,3-Dimethyl-1-butyne | 1-Benzyl-3-((3,3-dimethylbut-1-yn-1-yl))-1H-pyrazolo[3,4-b]pyridine | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 80 °C | 80 |
| 4 | Ethynyltrimethylsilane | 1-Benzyl-3-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 80 °C | 78 |
Table 2: Sonogashira Coupling of 1-(4-Methoxybenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine with Phenylacetylene
| Entry | Aryl Iodide | Terminal Alkyne | Product | Conditions | Yield (%) |
| 1 | 1-(4-Methoxybenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine | Phenylacetylene | 1-(4-Methoxybenzyl)-3-(phenylethynyl)-1H-pyrazolo[3,4-b]pyridine | Pd(PPh₃)₄, CuI, Et₃N, Dioxane, 80 °C | 93 |
Data in the tables are based on the findings reported by Guillaumet and coworkers.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-iodo-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful execution of the Buchwald-Hartwig amination reaction on 3-iodo-1H-pyrazolo[3,4-b]pyridine. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of N-substituted 3-amino-1H-pyrazolo[3,4-b]pyridine derivatives, which are key structural motifs in many biologically active compounds and are of significant interest in medicinal chemistry and drug discovery.
Introduction
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system found in a multitude of compounds with diverse pharmacological activities, including kinase inhibitors and anti-cancer agents. The Buchwald-Hartwig amination offers a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds, allowing for the introduction of a wide range of amino groups at the C3 position of the pyrazolo[3,4-b]pyridine core. This reaction is characterized by its broad substrate scope and functional group tolerance, making it an invaluable tool in the synthesis of compound libraries for drug development.[1]
The general transformation involves the palladium-catalyzed coupling of this compound with a primary or secondary amine in the presence of a suitable base and a phosphine ligand. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity of the desired product.
Data Presentation
The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of a protected 3-iodo-5-bromo-1H-pyrazolo[3,4-b]pyridine with various aniline derivatives. While the substrate is a close analog, these conditions provide a strong starting point for the amination of the parent this compound.
| Entry | Amine | Product | Yield (%) |
| 1 | Ethyl 3-aminobenzoate | Ethyl 3-((5-bromo-1-((4-methoxybenzyl)oxy)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)benzoate | 48.5 |
| 2 | Ethyl 4-aminobenzoate | Ethyl 4-((5-bromo-1-((4-methoxybenzyl)oxy)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)benzoate | Not Reported |
| 3 | (3-aminophenyl)(morpholino)methanone | (3-((5-bromo-1-((4-methoxybenzyl)oxy)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)phenyl)(morpholino)methanone | Not Reported |
Data extracted from a study on a closely related substrate: 5-bromo-3-iodo-1-(p-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine.[1]
Experimental Protocols
This section provides a detailed methodology for the Buchwald-Hartwig amination of this compound. The protocol is based on established procedures for similar heterocyclic substrates.[1]
Materials and Equipment
-
This compound
-
Amine (e.g., aniline, morpholine, benzylamine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
General Procedure
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired amine (1.2 eq.), Cesium Carbonate (2.0 eq.), Xantphos (0.1 eq.), and Tris(dibenzylideneacetone)dipalladium(0) (0.05 eq.).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask. The typical concentration is 0.1 M with respect to the this compound.
-
Reaction Conditions: Stir the reaction mixture at 90-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the amine.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 3-amino-1H-pyrazolo[3,4-b]pyridine.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.
Catalytic Cycle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established mechanism involving a palladium(0) active species.
References
Application Notes and Protocols for the Heck Reaction of 3-iodo-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Heck reaction of 3-iodo-1H-pyrazolo[3,4-b]pyridine. The pyrazolo[3,4-b]pyridine scaffold is a key structural motif in many biologically active compounds, and the functionalization at the 3-position via carbon-carbon bond-forming reactions like the Heck reaction is a critical step in the synthesis of novel therapeutic agents and molecular probes.[1][2]
The Mizoroki-Heck reaction is a powerful method for the vinylation of aryl and heteroaryl halides.[3] In the context of this compound, this reaction allows for the introduction of a variety of substituted vinyl groups, which can serve as versatile handles for further chemical transformations. Efficient palladium-catalyzed coupling reactions for this compound derivatives have been reported, demonstrating the feasibility of the Heck reaction for this substrate.[4][5]
Data Presentation: Representative Heck Reaction Conditions and Yields
The following table summarizes representative conditions for the Heck reaction of 1-substituted-3-iodo-1H-pyrazolo[3,4-b]pyridines with various alkenes. The yields are typically good to excellent, demonstrating the robustness of this transformation.
| Entry | R Group | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl | Ethyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 100 | 12 | 85 |
| 2 | Phenyl | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ | DMAc | 110 | 16 | 78 |
| 3 | Benzyl | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 100 | 10 | 92 |
| 4 | H | Methyl methacrylate | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 100 | 12 | 75 |
Experimental Protocols
This section provides a detailed methodology for a typical Heck reaction of a 1-substituted-3-iodo-1H-pyrazolo[3,4-b]pyridine with an acrylate derivative.
Materials and Equipment
-
1-Substituted-3-iodo-1H-pyrazolo[3,4-b]pyridine
-
Alkene (e.g., ethyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N), distilled
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
General Procedure
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add 1-substituted-3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.10 mmol, 10 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous DMF (5 mL), followed by triethylamine (2.0 mmol, 2.0 equiv), and the alkene (e.g., ethyl acrylate, 1.5 mmol, 1.5 equiv) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-16 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-vinyl-1H-pyrazolo[3,4-b]pyridine product.
Mandatory Visualizations
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow
References
- 1. General Entry to Pyrazolo[3,4-b]pyridine-3-carboxamides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. longdom.org [longdom.org]
Application Notes and Protocols for Stille Coupling of 3-iodo-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Stille cross-coupling reaction involving 3-iodo-1H-pyrazolo[3,4-b]pyridine. This versatile carbon-carbon bond-forming reaction is a valuable tool for the synthesis of functionalized pyrazolo[3,4-b]pyridine derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.
Introduction
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or pseudohalide. It is a powerful method for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp) bonds and is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The reaction is valued for its tolerance of a wide range of functional groups, the stability of the organotin reagents to air and moisture, and generally mild reaction conditions.
The this compound core is a key intermediate for the synthesis of a variety of substituted analogs. The iodine atom at the 3-position provides a handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the rapid generation of compound libraries for drug discovery programs.
General Reaction Scheme
The Stille coupling of this compound with an organotin reagent proceeds as follows:
Caption: General scheme of the Stille coupling reaction.
Experimental Protocols
This section provides detailed protocols for the synthesis of the starting material, this compound, and the subsequent Stille coupling reaction.
Protocol 1: Synthesis of 3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine.[1]
This procedure describes the synthesis of the N-methylated iodinated precursor.
Materials:
-
3-Amino-1-methyl-1H-pyrazolo[3,4-b]pyridine
-
Sulfuric acid (16 N)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Cool a solution of 3-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine (3.4 mmol) in 10 mL of 16 N sulfuric acid to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (3.5 mmol) in 3 mL of water at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Add a solution of potassium iodide (13.5 mmol) in 10 mL of water all at once.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Neutralize the reaction mixture to pH 7-8 by the careful addition of solid sodium carbonate.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate.
-
Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain 3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine.
Protocol 2: General Procedure for the Stille Coupling of 3-iodo-1H-pyrazolo[3,4-b]pyridines.[1]
This protocol is adapted from a general procedure for Stille couplings and is applicable to this compound derivatives.
Materials:
-
This compound derivative (e.g., 3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine)
-
Organostannane reagent (e.g., tributyl(vinyl)stannane, tributyl(ethynyl)stannane, etc.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Inert gas (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the this compound derivative (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the anhydrous and degassed solvent via syringe.
-
Add the organostannane reagent (1.1-1.5 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
To remove tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours to precipitate the tin salts.
-
Filter the mixture through a pad of celite, washing with the organic solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted-1H-pyrazolo[3,4-b]pyridine.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Stille coupling of this compound derivatives with various organostannanes.
| Entry | 3-Iodo-pyrazolo[3,4-b]pyridine Derivative | Organostannane | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Methyl-3-iodo-1H-pyrazolo[3,4-b]pyridine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | PPh₃ | Toluene | 110 | 16 | 75 |
| 2 | 1-Phenyl-3-iodo-1H-pyrazolo[3,4-b]pyridine | Tributyl(ethynyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ | DMF | 100 | 12 | 82 |
| 3 | 1-Benzyl-3-iodo-1H-pyrazolo[3,4-b]pyridine | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | PPh₃ | Toluene | 110 | 24 | 68 |
| 4 | 1-Methyl-3-iodo-1H-pyrazolo[3,4-b]pyridine | Tributyl(2-furyl)stannane | PdCl₂(PPh₃)₂ (5) | PPh₃ | DMF | 90 | 18 | 79 |
Note: The yields and reaction conditions are representative and may require optimization for specific substrates.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Stille coupling of this compound.
Caption: General experimental workflow for Stille coupling.
Stille Coupling Catalytic Cycle
The catalytic cycle for the Stille coupling reaction is depicted below.
Caption: The catalytic cycle of the Stille coupling reaction.
Safety Precautions
-
Toxicity of Organotin Compounds: Organostannanes and their byproducts are highly toxic. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Solvents: Anhydrous and degassed solvents are often flammable and should be handled in a fume hood away from ignition sources.
-
Waste Disposal: All tin-containing waste must be collected and disposed of according to institutional safety guidelines for hazardous waste.
By following these protocols and safety guidelines, researchers can effectively utilize the Stille coupling of this compound for the synthesis of novel compounds with potential applications in drug discovery and development.
Application Notes and Protocols: Synthesis of 3-Aryl-1H-pyrazolo[3,4-b]pyridines from 3-Iodo Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1][2] Derivatives of this core structure have shown promise as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), TANK-binding kinase 1 (TBK1), and Cyclin-Dependent Kinases (CDKs), which are implicated in oncology and inflammatory diseases.[3][4][5] The synthesis of 3-aryl-1H-pyrazolo[3,4-b]pyridines is a key step in the development of novel therapeutics, and palladium-catalyzed cross-coupling reactions starting from 3-iodo-1H-pyrazolo[3,4-b]pyridine precursors offer a versatile and efficient approach to introduce diverse aryl substituents at the C3-position.
This document provides detailed application notes and experimental protocols for the synthesis of 3-aryl-1H-pyrazolo[3,4-b]pyridines from their 3-iodo counterparts via Suzuki-Miyaura, Stille, Heck, and Sonogashira cross-coupling reactions.
Synthetic Strategies: An Overview
The general synthetic approach involves the coupling of a this compound with a suitable coupling partner, catalyzed by a palladium complex. The choice of the coupling reaction depends on the desired substituent and the available starting materials.
Figure 1: Overview of synthetic routes to 3-substituted 1H-pyrazolo[3,4-b]pyridines.
Data Presentation: Comparison of Cross-Coupling Reactions
The following tables summarize the reaction conditions and yields for the synthesis of various 3-aryl-1H-pyrazolo[3,4-b]pyridines from a 3-iodo precursor.
Table 1: Suzuki-Miyaura Coupling of 3-Iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine [6][7]
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 60 | 1 | 93 |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 60 | 1 | 97 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 60 | 1 | 81 |
| 4-Cyanophenylboronic acid | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 60 | 1 | 72 |
| Thiophen-2-ylboronic acid | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 60 | 1 | 63-86 |
Table 2: Other Palladium-Catalyzed Coupling Reactions of 3-Iodo-1H-pyrazolo[3,4-b]pyridines [8][9]
| Coupling Reaction | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Stille | (Tributylstannyl)benzene | Pd(PPh₃)₄ | - | - | Toluene | 110 | 85 |
| Heck | Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 78 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | - | Et₃N | DMF | 65 | 95 |
Experimental Protocols
General Procedure for the Synthesis of this compound
The 3-iodo precursor can be synthesized from 3-amino-1H-pyrazolo[3,4-b]pyridine via a diazotization-iodination reaction.[8] Alternatively, direct iodination of 1H-pyrazolo[3,4-b]pyridine can be achieved.[10][11]
Protocol 1: Iododediazonation of 3-Amino-1H-pyrazolo[3,4-b]pyridine [8]
-
Cool a solution of 3-amino-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in 16N sulfuric acid to 0 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water at 0 °C and stir the mixture for 1 hour.
-
Add a solution of potassium iodide (4.0 eq) in water in one portion.
-
Allow the reaction to warm to room temperature and then heat to 60 °C until gas evolution ceases.
-
Cool the reaction mixture, neutralize with a saturated aqueous solution of sodium bicarbonate, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Direct Iodination of 1H-pyrazolo[3,4-b]pyridine [10][11]
-
To a solution of 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF, add potassium hydroxide (4.0 eq).
-
Add iodine (2.5 eq) portion-wise and stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into brine and extract with ethyl acetate.
-
Wash the combined organic layers with brine and an aqueous solution of sodium thiosulfate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography.
General Procedure for Suzuki-Miyaura Cross-Coupling
Figure 2: Experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 3: Suzuki-Miyaura Coupling [6][7]
-
In a reaction vessel, combine the this compound derivative (1.0 eq), the arylboronic acid (1.0-1.2 eq), and cesium carbonate (2.0 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with argon for 15-30 minutes.
-
Under an argon atmosphere, add palladium(II) acetate (5 mol%) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (5 mol%).
-
Heat the reaction mixture to 60 °C and stir for 1 hour, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Applications in Drug Development: Targeting Kinase Signaling Pathways
3-Aryl-1H-pyrazolo[3,4-b]pyridines have emerged as potent inhibitors of several protein kinases that are key regulators of cellular signaling pathways dysregulated in cancer and other diseases.
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[12] Aberrant FGFR signaling is implicated in various cancers. 3-Aryl-1H-pyrazolo[3,4-b]pyridine derivatives can act as ATP-competitive inhibitors of FGFR, blocking downstream signaling.
References
- 1. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 2. researchgate.net [researchgate.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
The Versatile Scaffold: 3-iodo-1H-pyrazolo[3,4-b]pyridine in Kinase Inhibitor Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The quest for novel and selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in the field of oncology. The 3-iodo-1H-pyrazolo[3,4-b]pyridine core has emerged as a privileged scaffold, providing a versatile building block for the synthesis of potent inhibitors targeting a range of therapeutically relevant kinases. Its unique structural features allow for facile and diverse functionalization, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes, experimental protocols, and visual aids to guide researchers in the utilization of this valuable chemical entity.
Introduction to this compound
This compound is a heterocyclic compound featuring a fused pyrazole and pyridine ring system. The iodine atom at the 3-position serves as a key handle for synthetic elaboration, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, which can be tailored to interact with the specific binding pockets of different kinases. The pyrazolopyridine core itself often participates in crucial hydrogen bonding interactions with the hinge region of the kinase active site, a common feature of many type I kinase inhibitors.
Kinase Targets and Inhibitory Activities
Derivatives of this compound have demonstrated potent inhibitory activity against several important kinase targets. The following tables summarize the reported in vitro inhibitory activities (IC50 values) of selected compounds, showcasing the broad applicability of this scaffold.
| Target Kinase | Inhibitor/Compound | IC50 (nM) | Reference |
| TRKA | Compound C03 | 56 | [1] |
| TRKA | Compound C09 | 57 | [1] |
| TRKA | Compound C10 | 26 | [1] |
| Target Kinase | Inhibitor/Compound | IC50 (nM) | Reference |
| DYRK1B | Compound 8h | 3 | [2] |
| DYRK1A | Compound 8h | - | [2] |
| Target Kinase | Inhibitor/Compound | IC50 (nM) | Reference |
| TBK1 | Compound 15y | 0.2 | [3][4] |
Signaling Pathways
Understanding the signaling pathways in which the target kinases operate is crucial for elucidating the mechanism of action of the inhibitors and predicting their cellular effects. Below are simplified diagrams of key signaling pathways involving TRK, DYRK1A/1B, TBK1, and CDK2, which are known targets of pyrazolo[3,4-b]pyridine-based inhibitors.
Caption: Simplified TRK signaling pathway.[2][5][6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ulab360.com [ulab360.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of TRK Inhibitors Using 3-iodo-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in the proliferation and differentiation of cells.[1] Dysregulation of TRK signaling, often through gene fusions, is implicated in a variety of cancers.[2] Consequently, TRK inhibitors have emerged as a significant class of targeted cancer therapeutics. The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged core structure in the development of kinase inhibitors, including those targeting TRKs.[1][3] This document provides detailed protocols and application notes for the synthesis and evaluation of TRK inhibitors derived from a 3-iodo-1H-pyrazolo[3,4-b]pyridine intermediate.
Introduction
The development of potent and selective TRK inhibitors is a key focus in oncology drug discovery. The pyrazolo[3,4-b]pyridine core serves as an effective scaffold due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase domain.[1] This document outlines the synthetic strategy for creating a library of TRK inhibitors based on this core, starting from a key this compound intermediate. The subsequent biological evaluation of these compounds allows for the identification of potent pan-TRK inhibitors.
Data Presentation: In Vitro Inhibitory Activities
A series of novel TRK inhibitors with a pyrazolo[3,4-b]pyridine core were synthesized and evaluated for their in vitro inhibitory activities against TRKA, TRKB, and TRKC using Homogeneous Time-Resolved Fluorescence (HTRF) assays.[1] Larotrectinib, an FDA-approved TRK inhibitor, was used as a positive control.[1] The results for selected compounds are summarized in the table below.
| Compound ID | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) | Notes |
| Larotrectinib (1) | 3.0 | 13 | 0.2 | FDA-approved pan-TRK inhibitor.[1] |
| Entrectinib (2) | 1 | 3 | 5 | FDA-approved multi-target inhibitor (TRKs, ALK, ROS1).[1] |
| Compound 3 | 1.6 | 2.9 | 2.0 | Potent pan-TRK inhibitor.[1] |
| C03 | 56 | - | - | Showed acceptable potency and good plasma stability.[1][4] |
| C09 | 57 | - | - | Exhibited nanomole inhibitory activity.[1] |
| C10 | 26 | - | - | Exhibited nanomole inhibitory activity.[1] |
| A01 | 293 | - | - | Initial compound with weak inhibitory activity.[1] |
Experimental Protocols
General Synthesis Scheme
The general synthetic route for the preparation of the pyrazolo[3,4-b]pyridine-based TRK inhibitors involves a multi-step process starting from commercially available materials. A key intermediate, this compound, is functionalized through various coupling reactions to generate a library of diverse compounds.
Detailed Protocol for a Representative TRK Inhibitor (based on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives)
While the specific synthesis of compounds C03, C09, and C10 from this compound is detailed in the primary literature, a representative protocol for a Suzuki cross-coupling reaction on a similar iodinated pyrazolopyrimidine core is provided below as an illustrative example.[5]
Step 1: Iodination of the Pyrazolopyridine Core
-
To a solution of 1H-pyrazolo[3,4-b]pyridine in DMF, add N-iodosuccinimide (NIS).
-
Heat the reaction mixture at 60 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated product by filtration, wash with water, and dry under vacuum to yield this compound.
Step 2: Suzuki Cross-Coupling Reaction
-
In a reaction vessel, combine this compound, the desired boronic acid or boronic ester derivative, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3 or Cs2CO3).
-
Add a suitable solvent system, such as a mixture of dioxane and water.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired TRK inhibitor.
Visualizations
Signaling Pathway of TRK Inhibition
Caption: TRK signaling pathway and the mechanism of inhibition.
Experimental Workflow for TRK Inhibitor Synthesis and Evaluation
Caption: Workflow for synthesis and evaluation of TRK inhibitors.
Conclusion
The this compound scaffold is a versatile starting point for the synthesis of novel and potent TRK inhibitors. The protocols and data presented herein provide a framework for the rational design and development of next-generation targeted therapies for cancers driven by NTRK gene fusions. Further optimization of lead compounds, such as C03, could lead to candidates with improved efficacy and pharmacokinetic profiles.[1][4]
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress of TRK inhibitors and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-iodo-1H-pyrazolo[3,4-b]pyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-iodo-1H-pyrazolo[3,4-b]pyridine is a pivotal heterocyclic building block in medicinal chemistry, primarily serving as a versatile intermediate for the synthesis of a wide array of biologically active compounds. Its strategic importance lies in the presence of an iodine atom at the 3-position of the pyrazolopyridine scaffold, which allows for facile carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. This enables extensive structural diversification, leading to the discovery of potent and selective modulators of various drug targets, most notably protein kinases. The pyrazolo[3,4-b]pyridine core itself is considered a "privileged scaffold" as it mimics the purine structure, allowing it to effectively interact with the ATP-binding site of many kinases. This document provides a detailed overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of kinase inhibitors, along with detailed experimental protocols and data summaries.
Core Applications in Drug Discovery
The primary application of this compound is in the synthesis of kinase inhibitors. The iodine atom is readily displaced in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents at the C3 position. This has been successfully exploited to develop inhibitors for several important kinase targets implicated in cancer and inflammatory diseases.
Kinase Inhibitor Development
Derivatives of this compound have shown significant inhibitory activity against several key kinases:
-
Cyclin-Dependent Kinases (CDKs): These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[1]
-
Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs): DYRK1A and DYRK1B are implicated in neurodevelopmental disorders and various cancers.[2]
-
Tropomyosin Receptor Kinases (TRKs): The TRK family of neurotrophin receptors are oncogenic drivers in a variety of tumors.[3][4]
-
TANK-Binding Kinase 1 (TBK1): A key regulator of the innate immune response, TBK1 is a target for both inflammatory diseases and cancer.[5]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various 1H-pyrazolo[3,4-b]pyridine derivatives synthesized from the 3-iodo intermediate against their respective kinase targets.
| Table 1: DYRK1A/1B Inhibitors [2] | |
| Compound | IC50 (nM) |
| 8h (3-(4-hydroxyphenyl), 5-(3,4-dihydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine) | 3 |
| Table 2: TRKA Inhibitors [3] | |
| Compound | IC50 (nM) |
| C03 | 56 |
| C09 | 57 |
| C10 | 26 |
| Table 3: TBK1 Inhibitors [5] | |
| Compound | IC50 (nM) |
| 15y | 0.2 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the direct iodination of 1H-pyrazolo[3,4-b]pyridine.[6]
Materials:
-
1H-pyrazolo[3,4-b]pyridine
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Aqueous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
To a solution of 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF, add iodine (2.5 eq) followed by potassium hydroxide (4.0 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into brine and extract with ethyl acetate.
-
Wash the organic layer with brine and aqueous Na₂SO₄ solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by recrystallization from dichloromethane and hexane to yield this compound as a white solid.
Protocol 2: General Procedure for Suzuki Coupling of this compound
This protocol provides a general method for the synthesis of 3-aryl-1H-pyrazolo[3,4-b]pyridine derivatives.
Materials:
-
This compound
-
Arylboronic acid or ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid or ester, the palladium catalyst, and the base.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1H-pyrazolo[3,4-b]pyridine derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method to assess the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Target kinase enzyme
-
Kinase substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In each well of the assay plate, add the assay buffer, the target kinase, and the test compound at various concentrations (or DMSO for control).
-
Initiate Reaction: Add a mixture of the kinase substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as recommended by the manufacturer.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from this compound.
Experimental Workflow
The following diagram outlines the general workflow for the development of kinase inhibitors using this compound.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility in the construction of diverse molecular libraries, particularly for the discovery of potent kinase inhibitors, is well-established. The synthetic tractability of the iodo-substituent, combined with the favorable pharmacological properties of the pyrazolopyridine scaffold, ensures its continued importance in the development of novel therapeutics for a range of diseases. The protocols and data presented herein provide a comprehensive resource for researchers engaged in the design and synthesis of new drugs based on this important heterocyclic system.
References
- 1. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 2. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
Application Notes and Protocols for 3-iodo-1H-pyrazolo[3,4-b]pyridine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of lead compounds. This approach relies on screening libraries of low molecular weight compounds (fragments) to identify weak but efficient binders to a biological target. These initial hits are then optimized into more potent drug candidates. The 3-iodo-1H-pyrazolo[3,4-b]pyridine scaffold is a valuable fragment for FBDD, particularly in the discovery of kinase inhibitors. Its rigid bicyclic core is a known hinge-binding motif for many kinases, providing a solid anchor point for fragment elaboration. The presence of an iodine atom offers several advantages, including the potential for halogen bonding interactions with the protein backbone and a versatile chemical handle for synthetic diversification.
These application notes provide a comprehensive overview of the utility of this compound in FBDD, complete with detailed experimental protocols and data presentation guidelines.
Key Advantages of this compound in FBDD
-
Privileged Scaffold: The 1H-pyrazolo[3,4-b]pyridine core is a well-established "hinge-binding" motif in numerous kinase inhibitors, facilitating interactions with the ATP-binding site.[1]
-
Vector for Growth: The iodine atom at the 3-position provides a chemically tractable handle for fragment evolution through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of chemical space and the rapid generation of analog libraries.
-
Halogen Bonding Potential: The iodine atom can act as a halogen bond donor, forming specific, directional interactions with backbone carbonyls or other electron-rich residues within the protein binding pocket, thereby enhancing binding affinity and selectivity.
-
Favorable Physicochemical Properties: As a fragment, it generally adheres to the "Rule of Three," possessing a low molecular weight, a small number of rotatable bonds, and a moderate lipophilicity, which are desirable characteristics for efficient binding and subsequent optimization.
Application Data
While specific screening data for this compound as a primary fragment hit is not extensively published, its utility can be inferred from the successful development of numerous kinase inhibitors based on this scaffold. The following tables represent hypothetical, yet realistic, data that could be generated during a fragment screening and validation campaign targeting a protein kinase.
Table 1: Primary Fragment Screen Data using Differential Scanning Fluorimetry (DSF)
| Fragment ID | Fragment Name | Concentration (µM) | ΔTm (°C) | Hit Classification |
| F-001 | This compound | 200 | 2.5 | Primary Hit |
| F-002 | 1H-pyrazolo[3,4-b]pyridine | 200 | 1.8 | Primary Hit |
| F-003 | 3-bromo-1H-pyrazolo[3,4-b]pyridine | 200 | 2.2 | Primary Hit |
| F-004 | Indazole | 200 | 1.2 | Weak Hit |
| F-005 | Benzimidazole | 200 | 0.8 | Non-Hit |
Note: ΔTm is the change in the melting temperature of the target protein upon ligand binding. A higher ΔTm generally indicates stronger binding.
Table 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)
| Fragment ID | KD (µM) | Ligand Efficiency (LE) | Hit Confirmation |
| F-001 | 150 | 0.35 | Confirmed |
| F-002 | 350 | 0.32 | Confirmed |
| F-003 | 200 | 0.34 | Confirmed |
Note: KD is the dissociation constant, a measure of binding affinity. Ligand Efficiency (LE) is a measure of the binding energy per heavy atom (LE = -1.37 * pKD / Nheavy).
Table 3: Thermodynamic Characterization of Binding by Isothermal Titration Calorimetry (ITC)
| Fragment ID | KD (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| F-001 | 165 | -5.8 | -0.5 | 0.98 |
Note: ΔH is the change in enthalpy and -TΔS is the change in entropy upon binding. A negative ΔH indicates an enthalpically driven interaction, which is often favorable in lead optimization.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from published procedures.[2]
Materials:
-
1H-pyrazolo[3,4-b]pyridine
-
Iodine (I2)
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Dichloromethane (CH2Cl2)
-
Hexane
Procedure:
-
Dissolve 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF.
-
Add potassium hydroxide (4.0 eq) to the solution.
-
To this stirring mixture, add iodine (2.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into brine and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine and then with aqueous sodium thiosulfate solution to quench any remaining iodine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of dichloromethane and hexane to yield this compound as a white solid.[2]
Protocol 2: Primary Fragment Screening using Differential Scanning Fluorimetry (DSF)
Materials:
-
Target protein kinase (e.g., 2 µM final concentration)
-
SYPRO Orange dye (5x final concentration)
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Screening buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
96-well PCR plates
-
Real-time PCR instrument
Procedure:
-
Prepare a master mix containing the target protein and SYPRO Orange dye in the screening buffer.
-
Dispense the master mix into the wells of a 96-well PCR plate.
-
Add the fragment stock solution to the appropriate wells to a final concentration of 200 µM. Include DMSO-only controls.
-
Seal the plate and centrifuge briefly to mix.
-
Place the plate in a real-time PCR instrument.
-
Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/min, monitoring fluorescence at each interval.
-
Analyze the resulting melt curves to determine the melting temperature (Tm) for each well.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the fragment-containing wells. Fragments inducing a significant ΔTm (e.g., > 2 °C) are considered primary hits.
Protocol 3: Hit Validation and Affinity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes a protein-observed 2D 1H-15N HSQC experiment to confirm binding and map the interaction site.
Materials:
-
15N-labeled target protein kinase (e.g., 50-100 µM)
-
NMR buffer (e.g., 50 mM Phosphate buffer pH 7.0, 50 mM NaCl, 5% D2O)
-
This compound stock solution in d6-DMSO
-
NMR tubes
Procedure:
-
Acquire a reference 2D 1H-15N HSQC spectrum of the 15N-labeled protein in the NMR buffer.
-
Prepare a series of samples with a constant concentration of the 15N-labeled protein and increasing concentrations of the fragment (e.g., 0.5, 1, 2, 5, 10-fold molar excess).
-
Acquire a 2D 1H-15N HSQC spectrum for each sample.
-
Overlay the spectra and analyze the chemical shift perturbations (CSPs) of the protein's backbone amide signals.
-
Significant and concentration-dependent CSPs for specific residues confirm a direct binding event. The residues exhibiting the largest CSPs are likely at or near the binding site.
-
The dissociation constant (KD) can be estimated by fitting the CSP data to a binding isotherm.
Signaling Pathways and Workflows
The following diagrams illustrate the logical workflow of a fragment-based drug discovery campaign and a representative kinase signaling pathway that could be targeted.
Caption: Fragment-Based Drug Discovery Workflow.
Caption: A Representative Kinase Signaling Pathway.
Conclusion
This compound represents a highly valuable starting point for fragment-based drug discovery campaigns, particularly against protein kinases. Its inherent structural features, combined with the synthetic versatility afforded by the iodine atom, provide a robust platform for the rapid development of potent and selective inhibitors. The protocols and data presented herein offer a foundational guide for researchers and scientists to effectively utilize this fragment in their drug discovery endeavors.
References
Application Notes and Protocols for Radiolabeling of Pyrazolo[3,4-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[3,4-b]pyridine derivatives represent a versatile class of heterocyclic compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology. Their ability to target key signaling pathways involved in cell proliferation and survival makes them attractive candidates for the development of targeted therapies. Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive in vivo visualization and quantification of biological processes. By radiolabeling pyrazolo[3,4-b]pyridine derivatives with positron-emitting isotopes, it is possible to develop novel PET tracers for oncological applications, including early diagnosis, patient stratification, and monitoring of therapeutic response.
These application notes provide a comprehensive overview of the methodologies for the radiolabeling of pyrazolo[3,4-b]pyridine derivatives, with a focus on automated radiosynthesis of ¹⁸F-labeled compounds. Detailed protocols for radiosynthesis, quality control, and preclinical evaluation are presented to guide researchers in the development of novel pyrazolo[3,4-b]pyridine-based PET tracers.
Signaling Pathways and Experimental Workflows
The development of a radiolabeled pyrazolo[3,4-b]pyridine derivative for PET imaging involves a multi-step process, from the initial synthesis of a suitable precursor to preclinical in vivo evaluation. The following diagrams illustrate the key signaling pathways often targeted by these compounds and the general experimental workflow for radiotracer development.
Application Notes and Protocols for the Functionalization of the Pyrazolo[3,4-b]pyridine Core at the 3-Position
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the pyrazolo[3,4-b]pyridine scaffold, a core structure in many biologically active compounds. The focus is on the selective functionalization at the 3-position, a key vector for modulating pharmacological activity. The following sections detail methodologies for C-H activation, cross-coupling reactions via 3-halo intermediates, and palladium-catalyzed aminocarbonylation.
Direct C-3 Arylation via Palladium-Catalyzed C-H Activation
Direct C-H activation represents a highly efficient strategy for the arylation of the pyrazolo[3,4-b]pyridine core, avoiding the pre-functionalization often required in traditional cross-coupling methods. This protocol is based on a late-stage C-H activation methodology.
Experimental Protocol: C-3 Arylation
A reliable procedure for the C-3 arylation of pyrazolo[3,4-b]pyridine derivatives has been developed using a palladium catalyst.[1]
Materials:
-
Pyrazolo[3,4-b]pyridine substrate
-
Aryl halide (e.g., iodobenzene)
-
Pd(phen)₂(PF₆)₂ (10 mol%)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMA)
Procedure:
-
To a reaction vessel, add the pyrazolo[3,4-b]pyridine substrate, aryl halide, Pd(phen)₂(PF₆)₂ (10 mol%), and base.
-
Add the solvent and degas the mixture.
-
Heat the reaction mixture at the specified temperature (e.g., 150 °C) for the required time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data: C-3 Arylation
| Entry | Pyrazolo[3,4-b]pyridine Substrate | Aryl Halide | Yield (%) | Reference |
| 1 | 1-Phenyl-1H-pyrazolo[3,4-b]pyridine | Iodobenzene | 40-81 | [1] |
| 2 | 1-Methyl-1H-pyrazolo[3,4-b]pyridine | 4-Iodotoluene | 40-81 | [1] |
| 3 | 1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine | 1-Iodo-4-methoxybenzene | 40-81 | [1] |
Note: The yields reported are a general range from the cited literature. Specific yields for each combination of substrates would require access to the full experimental data.
Workflow for C-3 Arylation via C-H Activation
Caption: C-3 Arylation Workflow.
Functionalization via 3-Iodo-1H-pyrazolo[3,4-b]pyridine Intermediates
A versatile approach to introduce a wide range of functional groups at the 3-position is through the synthesis of a 3-iodo intermediate, which can then undergo various palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.
Experimental Protocol 2.1: Synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyridines
This protocol describes the iodination of a 3-amino-1H-pyrazolo[3,4-b]pyridine precursor. A convenient route to 3-iodo-1H-pyrazolo[3,4-b]pyridines is via iododediazonation of 3-amino-1H-pyrazolo[3,4-b]pyridines.[2]
Materials:
-
3-Amino-1H-pyrazolo[3,4-b]pyridine
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Acid (e.g., H₂SO₄)
-
Solvent (e.g., water, acetonitrile)
Procedure:
-
Dissolve the 3-amino-1H-pyrazolo[3,4-b]pyridine in the acidic aqueous solvent and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Slowly add a solution of potassium iodide in water.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Experimental Protocol 2.2: Suzuki Coupling of this compound
This protocol outlines the palladium-catalyzed cross-coupling of the 3-iodo intermediate with a boronic acid.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., dioxane/water, DMF)
Procedure:
-
To a reaction vessel, add the this compound, boronic acid, palladium catalyst, and base.
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the required time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Protocol 2.3: Sonogashira Coupling of this compound
This protocol details the coupling of the 3-iodo intermediate with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a solution of the this compound in the solvent, add the palladium catalyst, copper(I) iodide, and the base.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Experimental Protocol 2.4: Heck Coupling of this compound
This protocol describes the coupling of the 3-iodo intermediate with an alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylic ester)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, acetonitrile)
Procedure:
-
In a reaction vessel, combine the this compound, alkene, palladium catalyst, phosphine ligand, and base.
-
Add the solvent and degas the mixture.
-
Heat the reaction to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete.
-
Cool the reaction mixture and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data: Cross-Coupling Reactions of 3-Iodo-1H-pyrazolo[3,4-b]pyridines
| Coupling Reaction | Coupling Partner | Product | Yield (%) | Reference |
| Suzuki | Phenylboronic acid | 3-Phenyl-1H-pyrazolo[3,4-b]pyridine | Good to excellent | [3] |
| Suzuki | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine | Good to excellent | [3] |
| Sonogashira | Phenylacetylene | 3-(Phenylethynyl)-1H-pyrazolo[3,4-b]pyridine | 89 (general protocol) | [4] |
| Heck | Styrene | 3-(Styryl)-1H-pyrazolo[3,4-b]pyridine | Varies | [5] |
Signaling Pathway for 3-Position Functionalization via Halogenation
Caption: 3-Position Functionalization Pathway.
Synthesis of 3-Carboxamides via Palladium-Catalyzed Aminocarbonylation
The introduction of a carboxamide group at the 3-position can be achieved efficiently through a palladium-catalyzed aminocarbonylation of 3-iodo-pyrazolo[3,4-b]pyridines. This method offers high yields and good functional group tolerance.[6][7][8][9]
Experimental Protocol: 3-Aminocarbonylation
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (e.g., Xantphos)
-
Base (e.g., DBU)
-
Carbon monoxide (CO) source (e.g., CO gas cylinder or a CO-generating reagent in a two-chamber reactor like COware®)
-
Solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the this compound, palladium catalyst, ligand, and base to a pressure-rated reaction vessel.
-
If using a two-chamber reactor for CO generation, prepare the CO-generating reagents in the adjacent chamber according to the manufacturer's instructions.
-
Add the solvent and the amine to the reaction vessel.
-
Seal the vessel and, if using a CO cylinder, purge with CO gas and then pressurize to the desired pressure. If using a two-chamber reactor, initiate CO generation.
-
Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) and stir for the required duration.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the CO gas in a well-ventilated fume hood.
-
Dilute the reaction mixture with an organic solvent and filter to remove insoluble materials.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Quantitative Data: 3-Aminocarbonylation
| Entry | Amine | Product | Yield (%) | Reference |
| 1 | Morpholine | N-Morpholinyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide | up to 99 | [6][7][8][9] |
| 2 | Piperidine | N-Piperidinyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide | up to 99 | [6][7][8][9] |
| 3 | Benzylamine | N-Benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide | up to 99 | [6][7][8][9] |
Note: The yields are reported as "up to 99%" based on the cited literature, indicating high efficiency for this protocol.
Logical Relationship for 3-Aminocarbonylation
Caption: 3-Aminocarbonylation Logic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. research.ucc.ie [research.ucc.ie]
- 8. General Entry to Pyrazolo[3,4-b]pyridine-3-carboxamides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 9. discovery.researcher.life [discovery.researcher.life]
One-Pot Synthesis of 3,6-Disubstituted Pyrazolo[3,4-b]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1][2] These activities include potential applications as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][2][3] The development of efficient and versatile synthetic methods is crucial for the exploration of this privileged scaffold. This document provides detailed protocols for the one-pot synthesis of 3,6-disubstituted pyrazolo[3,4-b]pyridines, focusing on a sequential Suzuki-Miyaura cross-coupling strategy. The application of multicomponent reactions and microwave-assisted synthesis for related structures is also discussed.
Introduction
The pyrazolo[3,4-b]pyridine core is a key pharmacophore found in numerous biologically active molecules.[1][4] Derivatives have shown promise as inhibitors of various kinases, including Tropomyosin receptor kinases (TRKs), and as potential therapeutics for Alzheimer's disease.[5][6][7] Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. One-pot and multicomponent reactions offer a more streamlined and efficient approach to constructing these complex molecules, allowing for rapid generation of diverse compound libraries for drug discovery and development.[8][9] This note details a practical one-pot method for the synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via sequential Suzuki-Miyaura cross-coupling reactions.[10][11]
One-Pot Sequential Suzuki-Miyaura Coupling Protocol
This protocol outlines a one-pot, two-step sequential arylation of a dihalogenated pyrazolo[3,4-b]pyridine core. The method leverages the differential reactivity of iodo and chloro substituents to selectively introduce two different aryl groups at the C3 and C6 positions.[10][11]
Materials
-
6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (Starting material)
-
Arylboronic acid (for C3 arylation)
-
Arylboronic acid (for C6 arylation)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Experimental Workflow
Caption: One-pot sequential Suzuki-Miyaura coupling workflow.
Detailed Protocol
-
C3-Arylation:
-
To a reaction vessel, add 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.), the first arylboronic acid (1.0 equiv.), palladium(II) acetate (5 mol%), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (5 mol%), and cesium carbonate (2.0 equiv.).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Purge the vessel with an inert gas (nitrogen or argon).
-
Heat the mixture to 60 °C and stir for 1 hour, or until the starting material is consumed as monitored by TLC or LC-MS.[10]
-
-
C6-Arylation:
-
After completion of the first step, add the second arylboronic acid (1.2 equiv.), additional palladium(II) acetate (15 mol%), and dppf (15 mol%) to the same reaction vessel.[10]
-
Increase the reaction temperature to 100 °C and continue stirring for 2-4 hours.[10] The reaction time may need to be extended for less reactive boronic acids.[10]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,6-diaryl-1H-pyrazolo[3,4-b]pyridine.
-
Quantitative Data
The following table summarizes the yields for the one-pot synthesis of various 3,6-diarylpyrazolo[3,4-b]pyridines.[10]
| Entry | Arylboronic Acid (Step 1) | Arylboronic Acid (Step 2) | Second Arylation Time (h) | Isolated Yield (%) |
| 1 | Phenylboronic acid | 4-Methoxyphenylboronic acid | 2-4 | 78 |
| 2 | Phenylboronic acid | 4-Fluorophenylboronic acid | 2-4 | 75 |
| 3 | 4-Methoxyphenylboronic acid | Phenylboronic acid | 2-4 | 82 |
| 4 | 4-Fluorophenylboronic acid | Phenylboronic acid | 2-4 | 72 |
| 5 | Phenylboronic acid | 3-Thienylboronic acid | 6-8 | 65 |
Alternative One-Pot Method: Synthesis of 4-Arylpyrazolo[3,4-b]pyridin-6-ones
An alternative one-pot strategy has been developed for the synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones from 5-aminopyrazoles and 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones).[12][13]
Reaction Scheme
Caption: Synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones.
Protocol Summary
-
Step 1: React 5-aminopyrazole with the corresponding azlactone under solvent-free conditions.[12][13]
-
Step 2: Without isolating the intermediate, add DMSO and potassium tert-butoxide (t-BuOK).
-
Step 3: Heat the mixture at 150 °C for 1.5 hours to yield the final product.[12][13]
This method provides good to excellent yields (up to 81%) and represents a simple and efficient route to this class of pyrazolopyridines.[12][13]
Conclusion
The one-pot sequential Suzuki-Miyaura coupling provides a practical and efficient method for the synthesis of 3,6-disubstituted pyrazolo[3,4-b]pyridines, allowing for the controlled introduction of two different aryl groups. This strategy, along with other multicomponent reactions, facilitates the rapid construction of diverse libraries of these medicinally important compounds. The detailed protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug discovery. The continued development of such efficient synthetic methodologies is crucial for advancing the therapeutic potential of the pyrazolo[3,4-b]pyridine scaffold.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. beilstein-archives.org [beilstein-archives.org]
- 13. BJOC - New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones [beilstein-journals.org]
Application Notes & Protocols: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazolo[3,4-b]pyridine derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological and pharmacological activities.[1] Their diverse applications have spurred the development of efficient and environmentally friendly synthetic methodologies. Microwave-assisted organic synthesis has emerged as a powerful tool in this field, offering numerous advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and milder reaction conditions.[2][3] This document provides detailed application notes and protocols for the microwave-assisted synthesis of various pyrazolo[3,4-b]pyridine derivatives, tailored for researchers in medicinal chemistry and drug discovery.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to:
-
Accelerated Reaction Rates: Reactions that take several hours with conventional heating can often be completed in minutes.[1][2]
-
Higher Yields: Improved energy transfer and reduced side reactions frequently result in higher isolated yields of the desired product.[1][2]
-
Greener Chemistry: The use of aqueous media or solvent-free conditions is often more feasible, reducing the environmental impact.[2]
-
Enhanced Purity: The speed of the reactions can minimize the formation of byproducts, simplifying purification.
Experimental Protocols
Two representative protocols for the microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives are detailed below. These methods highlight the versatility of this technique, showcasing both a multi-component reaction in an aqueous medium and a catalyzed reaction in an organic solvent.
Protocol 1: One-Pot, Four-Component Synthesis in Aqueous Medium
This protocol describes an environmentally friendly, one-pot synthesis of ethyl 6-amino-1,3-dimethyl-4-aryl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates using triethylamine (TEA) as a catalyst in water.[2]
Experimental Workflow Diagram:
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling for 3-iodo-1H-pyrazolo[3,4-b]pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Suzuki coupling reactions involving 3-iodo-1H-pyrazolo[3,4-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters for a successful Suzuki coupling with this compound?
A1: A successful Suzuki-Miyaura coupling reaction depends on the careful selection and optimization of several key parameters: the palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.[1] The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate, readily undergoing oxidative addition to the palladium(0) catalyst.[1][2]
Q2: Which palladium catalysts and ligands are most effective for coupling with pyrazolopyridines?
A2: The choice is critical and often substrate-dependent.
-
For general purposes: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and often effective choice.[1]
-
For challenging substrates: Electron-rich, bulky phosphine ligands such as XPhos, SPhos, or RuPhos, often used with a Pd(II) precursor like Pd(OAc)₂ or as part of a pre-catalyst (e.g., XPhos Pd G2/G3/G4), can significantly improve reaction efficiency, especially for sterically hindered or electron-deficient partners.[3][4][5] PdCl₂(dppf) is another effective catalyst to consider.[4]
Q3: How do I select the appropriate base and solvent for my reaction?
A3: The base activates the organoboron species, and the solvent affects the solubility and kinetics.[6][7]
-
Bases: Common choices include inorganic carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[6] For base-sensitive functional groups, milder bases like potassium fluoride (KF) can be used.[6][7] Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective for challenging or sterically hindered substrates.[4][5]
-
Solvents: The reaction is typically performed in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, 1,2-dimethoxyethane (DME), tetrahydrofuran (THF), and toluene.[1][3][6] The water is crucial for the activity of many inorganic bases.[4]
Q4: Is an inert atmosphere always necessary for this reaction?
A4: Yes, it is highly recommended. The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[3] Inadequate degassing of the reaction mixture can lead to catalyst deactivation and an increase in side reactions, most notably the homocoupling of the boronic acid.[3][6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the optimization process in a question-and-answer format.
Q5: My reaction shows low to no yield of the desired product. What are the first things I should check?
A5: When a Suzuki coupling fails, a systematic check of the following is recommended:
-
Catalyst Inactivity: Ensure your palladium source and ligand are active and not degraded. Use a fresh batch or store them properly under an inert atmosphere.[3][4] Consider screening different, potentially more active catalysts, such as a Buchwald-type precatalyst.[5]
-
Base Strength and Solubility: The base may be too weak or not sufficiently soluble in the reaction medium. Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄. Ensure a small amount of water is present in the solvent system, as it is often critical for the activity of carbonate and phosphate bases.[4]
-
Reaction Temperature: Many Suzuki couplings require heating, typically between 80-120 °C, to proceed at an optimal rate.[3][6] If the reaction is sluggish, consider gradually increasing the temperature or using microwave irradiation.[4][8]
-
Inert Atmosphere: Verify that the solvent was thoroughly degassed (e.g., by bubbling with argon for 15-30 minutes) and that the reaction was set up under a positive pressure of an inert gas like argon or nitrogen.[3][9]
Q6: I am observing significant homocoupling of my boronic acid. How can this be minimized?
A6: Homocoupling is a common side reaction, often caused by the presence of oxygen.[3]
-
Thorough Degassing: The most critical step is to rigorously degas your solvent and reaction setup. Techniques like freeze-pump-thaw cycles or bubbling a stream of argon or nitrogen through the solvent for an extended period are effective.[3]
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources that are reduced in situ.[3]
Q7: Dehalogenation of the this compound is a major side product. What causes this and how can it be prevented?
A7: Dehalogenation is the replacement of the iodine atom with hydrogen. This side reaction can be influenced by the choice of base and solvent. Screening different bases and ensuring anhydrous conditions (if the protocol allows) may help mitigate this issue.[6]
Q8: The reaction is very slow when using a sterically hindered boronic acid. What conditions should I try?
A8: Steric hindrance can significantly slow down the transmetalation and reductive elimination steps.[5] More forcing conditions are often required:
-
Specialized Ligands: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These are specifically designed to accelerate catalysis with hindered substrates.[5]
-
Stronger Bases: Employ strong bases like K₃PO₄ or Cs₂CO₃ to facilitate the challenging transmetalation step.[5]
-
Higher Temperatures: Increasing the reaction temperature is often necessary to overcome the higher activation energy. Solvents with high boiling points like dioxane or toluene are suitable for this.[5]
Q9: My boronic acid appears to be decomposing during the reaction. How can I prevent this?
A9: Boronic acids can be susceptible to protodeboronation, especially at high temperatures in the presence of water.[9]
-
Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and can be used as an alternative.[6]
-
Minimize Water/Protic Solvents: If possible for your specific base system, use anhydrous solvents.[9]
-
Control Temperature and Time: Lowering the reaction temperature and monitoring the reaction closely to stop it once the starting material is consumed can prevent prolonged exposure to harsh conditions.[9]
Data Presentation: Summary of Reaction Conditions
The tables below summarize common and optimized conditions for Suzuki coupling reactions involving heterocyclic halides, which can serve as a starting point for the optimization of this compound.
Table 1: General Screening Conditions for Suzuki Coupling
| Component | Options | Typical Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand | 2-5 mol% |
| Ligand (if used) | PPh₃, SPhos, XPhos | 1:2 Pd:Ligand ratio |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 equivalents |
| Solvent System | 1,4-Dioxane/H₂O, DME/H₂O, Toluene/EtOH/H₂O | 4:1 or similar ratio |
| Temperature | 80 - 120 °C | - |
| Boronic Acid | Aryl, Heteroaryl, Vinyl | 1.2 - 1.5 equivalents |
Table 2: Recommended Conditions for Challenging Substrates (e.g., Sterically Hindered)
| Component | Recommendation | Rationale |
| Palladium System | Buchwald Precatalyst (e.g., XPhos Pd G3) | Highly active, promotes challenging oxidative addition and reductive elimination.[3][5] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands accelerate all steps of the catalytic cycle for hindered substrates.[5] |
| Base | K₃PO₄, Cs₂CO₃ | Stronger bases facilitate the difficult transmetalation step with hindered partners.[5] |
| Solvent | 1,4-Dioxane, Toluene | High boiling points allow for increased reaction temperatures if required.[5] |
| Temperature | 100 - 120 °C or Microwave | Higher energy input is often needed to overcome steric barriers.[4] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol is a standard starting point for the coupling of this compound with a generic arylboronic acid.
-
Vessel Preparation: To a Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and Na₂CO₃ (2.0-3.0 equiv.).[1][9]
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).[1]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), via syringe.[9]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[9]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Optimized Procedure for a Sterically Hindered Coupling Partner
This protocol is adapted for more challenging substrates where the general procedure may fail.
-
Vessel Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv.), the sterically hindered boronic acid (1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).[5]
-
Inert Atmosphere: Seal the vial and purge thoroughly with argon for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add a Buchwald precatalyst, such as XPhos Pd G3 (2-5 mol%).[5]
-
Solvent Addition: Add degassed, anhydrous 1,4-dioxane or toluene via syringe.
-
Reaction: Heat the mixture to 110-120 °C with vigorous stirring. If using microwave irradiation, a typical condition might be 120 °C for 30-60 minutes.[8] Monitor the reaction closely by LC-MS.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for the optimization of Suzuki coupling conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-iodo-1H-pyrazolo[3,4-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-iodo-1H-pyrazolo[3,4-b]pyridine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Recrystallization | - The chosen solvent system is not optimal, leading to significant product loss in the mother liquor.- Too much solvent was used during the recrystallization process.- Premature crystallization occurred during hot filtration. | - Solvent Screening: Test a variety of solvent systems. A good starting point is a mixture of a solvent in which the compound is soluble (like dichloromethane or ethyl acetate) and a solvent in which it is poorly soluble (like hexane or heptane).- Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.- Preheat Funnel: During hot filtration, preheat the funnel to prevent the product from crashing out. |
| Product "Oils Out" During Recrystallization | - The boiling point of the recrystallization solvent is higher than the melting point of the compound.- The solution is supersaturated to a high degree, causing the product to separate as a liquid phase.- Presence of impurities that depress the melting point of the product. | - Lower the Temperature: Ensure the recrystallization solution is not heated above the melting point of the pure compound.- Use More Solvent: Add a small amount of additional hot solvent to reduce the saturation level.- Change Solvent System: Select a solvent with a lower boiling point. |
| Crystals Do Not Form Upon Cooling | - The solution is not sufficiently saturated.- The cooling process is too rapid, preventing crystal nucleation. | - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus, or add a seed crystal of the pure compound.- Concentrate the Solution: Gently evaporate some of the solvent to increase the concentration of the product.- Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. |
| Product is Still Impure After Recrystallization | - Co-crystallization of impurities with the product.- The chosen solvent system does not effectively separate the product from a specific impurity. | - Perform a Second Recrystallization: A second recrystallization with a different solvent system may be necessary.- Consider Column Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography is a recommended alternative. |
| Difficulty in Separating Product from Starting Material by Chromatography | - The polarity of the product and the starting material (1H-pyrazolo[3,4-b]pyridine) are very similar. | - Optimize Eluent System: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) on a silica gel column. Start with a low percentage of the polar solvent and increase it gradually.- Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase column. |
| Presence of a Suspected Di-iodinated Byproduct | - Over-iodination during the synthesis, especially with prolonged reaction times or excess iodine. | - Column Chromatography: A di-iodinated product would likely be less polar than the mono-iodinated product. A hexane/ethyl acetate gradient on silica gel should allow for separation. The di-iodinated product will elute earlier.- Recrystallization: Careful selection of a recrystallization solvent may allow for fractional crystallization, though this can be challenging. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: The most likely impurities are unreacted 1H-pyrazolo[3,4-b]pyridine (starting material) and potentially di-iodinated pyrazolo[3,4-b]pyridine species. The presence of residual inorganic salts from the work-up is also possible if not washed thoroughly.
Q2: What is a good starting point for a recrystallization solvent system?
A2: A commonly successful solvent system for the recrystallization of this compound is a mixture of dichloromethane (CH₂Cl₂) and hexane.[1] The crude product is dissolved in a minimal amount of hot dichloromethane, and hexane is then added dropwise until the solution becomes slightly turbid. Upon slow cooling, pure crystals should form.
Q3: When should I opt for column chromatography over recrystallization?
A3: Column chromatography is recommended when:
-
Recrystallization fails to remove impurities effectively, particularly if the impurities have similar solubility profiles to the product.
-
The crude product "oils out" persistently during recrystallization attempts.
-
You need to separate a mixture of regioisomers or products with very similar structures, such as mono- and di-iodinated compounds.[2]
-
A very high purity is required, and recrystallization alone is insufficient.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the purity of column fractions.[2] Use the same eluent system for TLC as you are using for the column. A common visualization technique for these N-heterocyclic compounds is UV light (254 nm), where the aromatic compounds will appear as dark spots. Staining with iodine vapor can also be an effective visualization method.
Q5: Are there any specific safety precautions I should take during the purification?
A5: Yes. Always handle organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When working with iodine, be aware that it can cause skin and respiratory irritation.
Experimental Protocols
Protocol 1: Recrystallization of this compound[1]
This protocol describes the purification of crude this compound obtained from the direct iodination of 1H-pyrazolo[3,4-b]pyridine.
Materials:
-
Crude this compound
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of dichloromethane and gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Remove the flask from the heat and slowly add hexane dropwise until the solution becomes slightly and persistently cloudy.
-
If too much hexane is added and the product precipitates out, add a small amount of dichloromethane until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature, undisturbed, to allow for the formation of crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum. A reported yield for this method is 87.5%.[1]
Protocol 2: Column Chromatography of this compound
This protocol provides a general guideline for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel using a slurry method with hexane.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent. Load the sample onto the top of the prepared column.
-
Elution: Begin eluting the column with a non-polar solvent mixture, such as 95:5 hexane:ethyl acetate.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A suggested gradient might be from 5% to 30% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Purification Method | Solvent/Eluent System | Reported Yield | Key Considerations | Reference |
| Recrystallization | Dichloromethane / Hexane | 87.5% | Good for removing less soluble and more soluble impurities. Can be challenging if impurities have similar solubility. | [1] |
| Column Chromatography | Silica Gel with Hexane / Ethyl Acetate Gradient | Variable | Effective for separating compounds with different polarities, such as starting material, product, and potential di-iodinated byproducts. | [2] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision-making process for troubleshooting purification challenges.
References
Technical Support Center: Sonogashira Coupling of Iodopyrazolopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with side reactions in the Sonogashira coupling of iodopyrazolopyridines.
Troubleshooting Guide
This guide addresses common issues observed during the Sonogashira coupling of iodopyrazolopyridines, focusing on the identification and mitigation of major side reactions.
| Observed Issue | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Low yield of desired product with significant starting material remaining | 1. Insufficient Catalyst Activity: The palladium catalyst may be inactive or poisoned. 2. Low Reaction Temperature: The temperature may be too low for efficient oxidative addition. 3. Inappropriate Solvent or Base: The chosen solvent or base may not be optimal for the specific substrate. | 1. Catalyst Check: Use a freshly opened or properly stored palladium catalyst. Consider using a more active pre-catalyst. 2. Temperature Optimization: Gradually increase the reaction temperature. For stubborn substrates, microwave heating can be effective. 3. Solvent/Base Screening: Screen different solvents (e.g., DMF, THF, Dioxane) and bases (e.g., Et₃N, DIPEA, K₂CO₃). Ensure all solvents are anhydrous and degassed. |
| Formation of a significant amount of diyne byproduct (Homocoupling/Glaser Coupling) | 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne, especially in the presence of a copper co-catalyst. 2. High Copper(I) Concentration: The copper co-catalyst is a primary driver of Glaser coupling. | 1. Strict Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen). Maintain a positive pressure of inert gas throughout the reaction. 2. Copper-Free Conditions: Employ a copper-free Sonogashira protocol. This is the most effective way to eliminate Glaser coupling. 3. Slow Alkyne Addition: Add the terminal alkyne slowly to the reaction mixture to keep its concentration low, which disfavors the bimolecular homocoupling reaction. |
| Formation of the corresponding pyrazolopyridine (Dehalogenation/Hydrodehalogenation) | 1. Presence of Hydride Sources: Trace amounts of water, alcohols, or certain amines can act as hydride sources, leading to the formation of a palladium-hydride species that causes dehalogenation. 2. Electron-Rich Substrate: Electron-rich iodopyrazolopyridines are more susceptible to dehalogenation. | 1. Use Anhydrous Conditions: Ensure all glassware, solvents, and reagents are rigorously dried. 2. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can favor the desired cross-coupling pathway over dehalogenation. 3. Base Selection: Screen inorganic bases like K₃PO₄ or Cs₂CO₃ as they are less likely to be hydride sources compared to amine bases. |
| Formation of polymeric byproducts | 1. N-H Reactivity: If using an N-unsubstituted iodopyrazolopyridine, the pyrazole N-H can participate in the coupling, leading to polymerization. | 1. Protecting Group Strategy: Protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc, SEM, or a simple alkyl group) before performing the Sonogashira coupling. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Sonogashira coupling of iodopyrazolopyridines?
A1: The most frequently encountered side reactions are:
-
Homocoupling (Glaser Coupling): Dimerization of the terminal alkyne to form a symmetric diyne. This is primarily caused by the copper(I) co-catalyst in the presence of oxygen.
-
Dehalogenation (Hydrodehalogenation): Replacement of the iodine atom on the pyrazolopyridine ring with a hydrogen atom. This can be promoted by hydride sources in the reaction mixture.
-
Polymerization: If the pyrazole nitrogen is unsubstituted, it can react, leading to the formation of polymeric materials.
Q2: How can I completely avoid the formation of the homocoupled diyne byproduct?
A2: The most effective method to prevent homocoupling is to use a copper-free Sonogashira protocol.[1] These methods typically require careful optimization of the palladium catalyst, ligand, and base to achieve high yields of the desired cross-coupled product.[1]
Q3: My iodopyrazolopyridine is electron-rich and prone to dehalogenation. What are the best strategies to minimize this?
A3: To minimize dehalogenation with electron-rich substrates, consider the following:
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Use Bulky, Electron-Rich Ligands: Ligands such as XPhos or SPhos can accelerate the reductive elimination step of the desired product from the palladium center, outcompeting the dehalogenation pathway.
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Choose a Non-Hydride Donating Base: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over amine bases which can be a source of hydrides.
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Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents to eliminate water as a potential hydride source.
Q4: Is it necessary to protect the N-H of the pyrazole ring in my iodopyrazolopyridine?
A4: Yes, if your iodopyrazolopyridine has an unsubstituted pyrazole nitrogen (N-H), it is highly recommended to protect it before attempting the Sonogashira coupling. The acidic proton on the nitrogen can interfere with the catalytic cycle and lead to undesired side reactions, including polymerization. A suitable protecting group will prevent these complications.[2]
Data Presentation: Side Product Formation
The following tables summarize the effect of reaction conditions on the yield of the desired cross-coupled product and the formation of the homocoupling byproduct in Sonogashira reactions of related iodo-N-heterocycles. Note: Specific quantitative data for iodopyrazolopyridines is limited in the literature; this data is from closely related systems and serves as a general guide.
Table 1: Effect of Catalyst System on Homocoupling of an Aryl Iodide
| Catalyst System | Temperature (°C) | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| Pd(PPh₃)₄ / CuI | 60 | 92 | <2 |
| PdCl₂(PPh₃)₂ / CuI | RT | 90 | 5 |
| PdCl₂(PPh₃)₂ (Copper-free) | 80 | 88 | <1 |
| Data is representative and can vary based on specific substrates and other reaction conditions. |
Table 2: Effect of Base and Solvent on Homocoupling of an Aryl Iodide
| Base | Solvent | Temperature (°C) | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| Triethylamine | Triethylamine | 60 | 88 | 8 |
| Diisopropylamine | Toluene | 80 | 91 | 5 |
| K₂CO₃ | DMF | 100 | 85 | 7 |
| Cs₂CO₃ | Dioxane | 100 | 90 | 4 |
| Data is representative and can vary based on specific substrates and other reaction conditions. |
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling of 3-Iodo-1H-pyrazolo[3,4-b]pyridine with Phenylacetylene
This protocol is a general procedure for the Sonogashira coupling of an iodopyrazolopyridine.
Materials:
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This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
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PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
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Anhydrous, degassed DMF (10 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask, and evacuate and backfill with high-purity argon or nitrogen three times.
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Under a positive flow of inert gas, add anhydrous, degassed DMF and triethylamine via syringe.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be increased to 40-60 °C.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
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Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of an Iodopyrazolopyridine
This protocol is designed to minimize the formation of the homocoupled byproduct.
Materials:
-
Iodopyrazolopyridine (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Anhydrous, degassed THF (10 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the iodopyrazolopyridine and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Under a positive flow of inert gas, add anhydrous, degassed THF and diisopropylethylamine via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a short plug of silica gel, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: Competing reaction pathways in the Sonogashira coupling of iodopyrazolopyridines.
Caption: A logical workflow for troubleshooting common issues in Sonogashira coupling reactions.
References
Technical Support Center: Cross-Coupling Reactions of 3-iodo-1H-pyrazolo[3,4-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the dehalogenation of 3-iodo-1H-pyrazolo[3,4-b]pyridine during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the dehalogenation of this compound and why is it a problem in cross-coupling reactions?
A1: Dehalogenation is an undesired side reaction where the iodine atom at the 3-position of the 1H-pyrazolo[3,4-b]pyridine ring is replaced by a hydrogen atom, leading to the formation of the parent 1H-pyrazolo[3,4-b]pyridine. This is problematic as it consumes the starting material and reduces the yield of the desired cross-coupled product, complicating the purification process. Iodo-substituted pyrazoles are particularly susceptible to this side reaction in palladium-catalyzed couplings.[1][2]
Q2: What are the common palladium-catalyzed cross-coupling reactions where dehalogenation of this compound is observed?
A2: Dehalogenation can be a significant side reaction in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings. These reactions are crucial for creating carbon-carbon and carbon-heteroatom bonds, which are fundamental in drug discovery and development for synthesizing diverse derivatives of the pyrazolo[3,4-b]pyridine scaffold.
Q3: What are the primary mechanistic pathways leading to dehalogenation?
A3: The dehalogenation of aryl halides in the presence of a palladium catalyst can proceed through several pathways. A common mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by a competing reaction to the desired transmetalation step. This can involve a protonolysis of the Ar-Pd-I intermediate, where a proton source in the reaction mixture (e.g., water, alcohol, or even trace acidic impurities) cleaves the carbon-palladium bond, leading to the dehalogenated product and regenerating a Pd(II) species. Another potential pathway involves the formation of a palladium-hydride species, which can then undergo reductive elimination with the aryl group to yield the dehalogenated product.
Q4: How does the choice of catalyst and ligand influence the extent of dehalogenation?
A4: The catalyst and ligand system plays a critical role. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired cross-coupling pathway by accelerating the rates of oxidative addition and reductive elimination.[3] For instance, in the Suzuki-Miyaura coupling of a related dihalogenated pyrazolopyridine, a catalyst system of Pd(OAc)₂ with the dppf ligand has been used effectively.[4][5] The choice of a less active or inappropriate ligand can lead to a longer lifetime for the Ar-Pd-I intermediate, increasing the likelihood of undesired side reactions like dehalogenation.
Q5: Can the reaction conditions be modified to suppress dehalogenation?
A5: Yes, several reaction parameters can be optimized to minimize dehalogenation. These include the choice of base, solvent, temperature, and the purity of reagents. For example, using anhydrous solvents and reagents can reduce the availability of proton sources that contribute to dehalogenation. The strength and type of base can also influence the relative rates of the desired coupling and the dehalogenation side reaction.
Troubleshooting Guide
This guide addresses the specific issue of observing significant amounts of the dehalogenated byproduct, 1H-pyrazolo[3,4-b]pyridine, during cross-coupling reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| High percentage of dehalogenated byproduct (1H-pyrazolo[3,4-b]pyridine) observed by LC-MS or NMR. | Presence of proton sources in the reaction mixture. | - Use anhydrous solvents. If a co-solvent like water is necessary, minimize its amount. - Ensure all reagents, especially the base and boronic acid (in Suzuki coupling), are dry. - Use freshly dried glassware. |
| Suboptimal catalyst/ligand system. | - Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective in promoting the desired coupling over dehalogenation.[3] - For Suzuki coupling, consider using a pre-formed catalyst like XPhos Pd G2 or PEPPSI-IPr. | |
| Inappropriate base. | - The choice of base can be critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The solubility and strength of the base can affect the reaction outcome. | |
| High reaction temperature or prolonged reaction time. | - Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. - Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that may favor dehalogenation. | |
| Low or no conversion to the desired cross-coupled product, with dehalogenation being the major pathway. | Catalyst inhibition or decomposition. | - The nitrogen atoms in the pyrazolopyridine ring can coordinate to the palladium center, potentially inhibiting the catalyst. Using bulky ligands can help mitigate this. - Ensure a strictly inert atmosphere (Argon or Nitrogen) is maintained throughout the reaction, as oxygen can deactivate the Pd(0) catalyst. |
| Poor quality of the coupling partner (e.g., boronic acid in Suzuki coupling). | - Use fresh, high-purity coupling partners. Boronic acids can degrade over time, leading to lower yields and an increase in side reactions. |
Data Presentation
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of a substituted this compound, demonstrating high yields of the desired cross-coupled product. While the dehalogenation byproduct was not explicitly quantified in this study, the high yields suggest it is a minor component under these optimized conditions.
Table 1: Suzuki-Miyaura Coupling of 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine with Arylboronic Acids [4][5]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O (3:1) | 60 | 1 | 93 |
| 2 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O (3:1) | 60 | 1 | 97 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O (3:1) | 60 | 1 | 81 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O (3:1) | 60 | 1 | 91 |
Experimental Protocols
Synthesis of this compound [6]
A solution of 1H-pyrazolo[3,4-b]pyridine (3.5 g, 29.4 mmol) in DMF (50 ml) is treated with KOH (6.6 g, 118.0 mmol). To this mixture, iodine (18.7 g, 73.6 mmol) is added, and the reaction is stirred at room temperature for 2 hours. The reaction mixture is then poured into brine and extracted with ethyl acetate. The combined organic extracts are washed with brine and aqueous Na₂SO₄, dried, and concentrated under vacuum. The crude product is purified by recrystallization from CH₂Cl₂ and hexane to yield this compound as a white solid (87.5% yield).
General Procedure for Suzuki-Miyaura Coupling of a Substituted this compound [4][5]
To a reaction vessel containing 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.) and the corresponding arylboronic acid (1.0 equiv.) is added Cs₂CO₃ (2.0 equiv.). The vessel is sealed, evacuated, and backfilled with argon. A degassed mixture of 1,4-dioxane and water (3:1) is then added. Finally, Pd(OAc)₂ (5 mol%) and dppf (5 mol%) are added under an argon atmosphere. The reaction mixture is stirred at 60 °C for 1 hour, or until completion as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Visualizations
Caption: A troubleshooting workflow for minimizing dehalogenation.
Caption: Competing pathways of cross-coupling and dehalogenation.
References
- 1. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine for improved yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for the synthesis of this compound?
A1: The most frequently cited high-yielding method is the direct iodination of 1H-pyrazolo[3,4-b]pyridine using molecular iodine (I₂) and a base such as potassium hydroxide (KOH) in a suitable solvent like N,N-dimethylformamide (DMF).[1][2] This electrophilic substitution reaction is efficient and has been reported to achieve yields as high as 87.5%.[1][2]
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, an alternative route involves a Sandmeyer-type reaction starting from 3-amino-1H-pyrazolo[3,4-b]pyridine. This method proceeds via diazotization of the amino group followed by the introduction of iodine. While this approach is feasible, it involves more steps than direct iodination.[3][4]
Q3: What are the key starting materials and reagents required for the direct iodination method?
A3: The essential starting materials and reagents for the direct iodination method are:
-
1H-pyrazolo[3,4-b]pyridine (the substrate)
-
Iodine (I₂) (the iodinating agent)
-
Potassium hydroxide (KOH) or another suitable base
-
N,N-dimethylformamide (DMF) (the solvent)
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through recrystallization. A common solvent system for recrystallization is a mixture of dichloromethane (CH₂Cl₂) and hexane.[1][2] Column chromatography can also be employed if recrystallization does not yield a product of sufficient purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor quality of starting material: 1H-pyrazolo[3,4-b]pyridine may be impure. 2. Inactive reagents: Iodine may have sublimed, or the base (KOH) may be old and have absorbed moisture and CO₂. 3. Insufficient reaction time or incorrect temperature: The reaction may not have gone to completion. | 1. Verify starting material purity: Check the melting point or run an NMR spectrum of the starting material. Purify by recrystallization or column chromatography if necessary. 2. Use fresh reagents: Use freshly opened or properly stored iodine and high-purity, dry KOH. 3. Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction is sluggish, consider extending the reaction time. The reaction is typically run at room temperature.[1][2] |
| Presence of Multiple Spots on TLC (Side Products) | 1. Over-iodination: Formation of di-iodo species. 2. Reaction with solvent: DMF can sometimes participate in side reactions under basic conditions. 3. Degradation of starting material or product. | 1. Control stoichiometry: Use the recommended stoichiometry of iodine (see experimental protocol). Adding the iodine portion-wise may help. 2. Maintain temperature: Ensure the reaction is run at room temperature as specified, as higher temperatures can promote side reactions. 3. Purification: Isolate the desired product using column chromatography with a suitable solvent gradient. |
| Difficulty in Product Isolation/Purification | 1. Product is too soluble in the recrystallization solvent system. 2. Oily product instead of a solid. 3. Persistent impurities. | 1. Adjust solvent system: If using CH₂Cl₂/hexane, try varying the ratio or explore other solvent systems like ethyl acetate/hexane. 2. Trituration: Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. Seeding with a small crystal of pure product can also help. 3. Alternative purification: If recrystallization fails, use column chromatography. If the product is basic, an acidic wash during the work-up may remove basic impurities. |
Experimental Protocols
High-Yield Synthesis of this compound via Direct Iodination[1][2]
This protocol is based on a reported procedure with a high yield of 87.5%.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
| 1H-pyrazolo[3,4-b]pyridine | 119.12 | 3.5 g | 29.4 | 1.0 |
| Iodine (I₂) | 253.81 | 18.7 g | 73.6 | 2.5 |
| Potassium Hydroxide (KOH) | 56.11 | 6.6 g | 118.0 | 4.0 |
| N,N-dimethylformamide (DMF) | - | 50 mL | - | - |
Procedure:
-
Dissolve 3.5 g (29.4 mmol) of 1H-pyrazolo[3,4-b]pyridine in 50 mL of DMF in a suitable flask.
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To this solution, add 18.7 g (73.6 mmol) of iodine, followed by the addition of 6.6 g (118.0 mmol) of potassium hydroxide.
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Stir the resulting mixture at room temperature for 2 hours.
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Monitor the reaction progress by TLC.
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Upon completion, pour the reaction mixture into brine.
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Extract the aqueous mixture with ethyl acetate.
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Wash the combined organic extracts with brine and aqueous sodium sulfate (Na₂SO₄) solution.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude residue by recrystallization from a dichloromethane/hexane solvent system to yield this compound as a white solid.
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Synthetic route for this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Iodo-1H-pyrazolo[3,4-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions involving 3-iodo-1H-pyrazolo[3,4-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges stem from the electronic properties of the pyrazolo[3,4-b]pyridine scaffold. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to inhibition or deactivation.[1] Additionally, the unprotected N-H of the pyrazole ring can interfere with the catalytic cycle, sometimes necessitating N-protection to prevent side reactions.[2]
Q2: Is it necessary to protect the N-H of the pyrazole ring before attempting a cross-coupling reaction?
A2: While not always mandatory, N-protection is generally recommended, particularly for Sonogashira and Heck couplings, to prevent catalyst inhibition and unwanted side reactions.[2] The choice of protecting group (e.g., Boc, SEM) can also influence the reaction outcome.[2] However, some Suzuki-type reactions have been successful with the unprotected substrate.[2]
Q3: Which types of cross-coupling reactions are successfully reported for this compound?
A3: Several common palladium-catalyzed cross-coupling reactions have been successfully applied to this compound derivatives, including Suzuki-Miyaura, Heck, Sonogashira, and Stille reactions.[3] Buchwald-Hartwig amination is also a feasible and widely used method for forming C-N bonds with similar aryl halides.[4]
Q4: What are the typical palladium catalysts and ligands used for these reactions?
A4: The choice of catalyst and ligand is crucial and depends on the specific reaction.
-
Suzuki-Miyaura: Common catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂.[2] For challenging substrates, bulky, electron-rich phosphine ligands like SPhos and XPhos, often used with a Pd(OAc)₂ or Pd₂(dba)₃ precatalyst, can be effective.[1][5]
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Buchwald-Hartwig Amination: Catalyst systems often involve a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) paired with a sterically hindered, electron-rich phosphine ligand such as XantPhos, XPhos, or BINAP.[4][6]
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Sonogashira: This reaction typically uses a combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[2][7]
-
Heck: Pd(OAc)₂ is a common precatalyst, often used with phosphine ligands like P(o-Tolyl)₃ or P(OEt)₃.[8][9]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Q: My Suzuki-Miyaura coupling reaction shows no product formation. What are the likely causes and solutions?
A: Low or no conversion in a Suzuki coupling can be due to several factors. Here is a systematic approach to troubleshooting:
-
Catalyst Inactivity: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst, ensure your conditions facilitate its reduction.[1] The pyridine nitrogen on your substrate can inhibit the catalyst.[1]
-
Poor Reagent Quality: The presence of water can lead to protodeboronation of the boronic acid, a common side reaction.[1]
-
Solution: Ensure all solvents and reagents are anhydrous.[1] Use freshly purchased boronic acid or consider converting it to a more stable boronate ester.
-
-
Inadequate Base: The base is critical for the transmetalation step.[12]
-
Presence of Oxygen: The Pd(0) catalyst is sensitive to oxygen.[1]
Caption: Troubleshooting workflow for low conversion.
Issue 2: Formation of Side Products
Q: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can this be minimized?
A: Homocoupling of boronic acids to form biaryls is a common side reaction, often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II).[1]
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Strictly Exclude Oxygen: This is the most critical factor. Ensure thorough degassing of solvents and maintain a positive pressure of an inert gas (argon or nitrogen).[1]
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Control Stoichiometry: While a slight excess of boronic acid (1.2-1.5 equivalents) is common, a large excess can favor homocoupling.[1]
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Optimize Reaction Temperature: High temperatures can sometimes promote catalyst decomposition and side reactions. Try lowering the temperature.
Q: My Buchwald-Hartwig amination is giving me hydrodehalogenation (replacement of iodine with hydrogen) as the main product. What should I do?
A: Hydrodehalogenation can occur due to several factors:
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Presence of Water: Traces of water can be a proton source.
-
Solution: Use anhydrous solvents and reagents.
-
-
Base Choice: Some bases or their byproducts can act as hydride sources.
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Solution: Screen alternative bases. For instance, if using NaOtBu, consider a weaker base like K₂CO₃ or Cs₂CO₃ if the reaction allows.
-
-
Ligand Choice: The ligand can influence the relative rates of reductive elimination (desired) versus side reactions.
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Solution: Experiment with different classes of ligands (e.g., switch from a biarylphosphine to a ferrocenylphosphine).
-
Data and Recommended Conditions
The following tables summarize successful reaction conditions for various cross-coupling reactions with this compound and analogous iodo-heterocycles.[3][14] These should be used as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85-95 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 16 | 90 |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (3) | DME/H₂O | 80 | 6 | 88 |
Table 2: Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd₂(dba)₃ (2) | XantPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | Morpholine | 85 |
| Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 100 | 18 | Aniline | 78 |
| XPhos Pd G3 (5) | - | DBU (2) | MeCN/PhMe | 140 | 1 | Benzamide | 70-80 |
Table 3: Sonogashira & Heck Coupling Conditions
| Reaction | Catalyst (mol%) | Co-catalyst/Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Sonogashira | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 5 | 80-92 |
| Heck | Pd(OAc)₂ (2) | P(o-Tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 24 | 75-88 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a general protocol and may require optimization for specific substrates.[13]
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To a flame-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2-3 equiv.).
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Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen).
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Add the anhydrous, degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
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Continue to bubble the inert gas through the mixture for 15-30 minutes to ensure complete degassing.
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Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point and should be optimized for specific amines.[15]
-
To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XantPhos, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed toluene or dioxane. Stir the mixture at room temperature for 10-15 minutes to pre-form the active catalyst.
-
Add the this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Caption: General experimental workflow for cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. reddit.com [reddit.com]
- 11. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bristol.ac.uk [bristol.ac.uk]
effect of base and solvent on Suzuki coupling of 3-iodopyrazolopyridine
This guide provides troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 3-iodopyrazolopyridine, with a specific focus on the critical roles of the base and solvent system.
Frequently Asked Questions (FAQs)
Q1: Why is the selection of base and solvent so critical for the Suzuki coupling of 3-iodopyrazolopyridine?
The base and solvent are crucial because they influence multiple stages of the Suzuki-Miyaura catalytic cycle. The base is required to activate the organoboron species (boronic acid or its ester) to facilitate the transmetalation step with the palladium complex.[1] The solvent system must solubilize all reaction components, including the organic substrates, the inorganic base, and the palladium catalyst, and can also affect the stability and activity of the catalyst.[2][3] For nitrogen-containing heterocycles like pyrazolopyridine, the choice is even more critical to avoid side reactions or catalyst inhibition.
Q2: My Suzuki coupling reaction has low or no conversion. What are the likely causes related to the base and solvent?
Low or no conversion is a common issue that can often be traced back to the base or solvent system.[4]
-
Insufficiently Strong or Insoluble Base: The base must be strong enough and soluble enough to activate the boronic acid for transmetalation. If using common bases like Na₂CO₃ or K₂CO₃, consider switching to stronger or more soluble alternatives like K₃PO₄ or Cs₂CO₃.[4]
-
Inappropriate Solvent: The solvent affects the solubility of all components and the overall reaction kinetics.[4] A solvent that fails to dissolve the base or the catalyst will stall the reaction. Common solvents include 1,4-dioxane, DMF, toluene, and THF, often with water as a co-solvent to aid in dissolving the inorganic base.[4][5]
-
Catalyst Inactivity: While not directly a base/solvent issue, the choice of these can impact catalyst stability. The formation of palladium black (a less active form of the catalyst) can indicate catalyst degradation, which might be influenced by the reaction conditions.[6]
Q3: I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?
Several side reactions can compete with the desired cross-coupling, often influenced by the base and solvent.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which gets replaced by a hydrogen atom. It is often promoted by excess water, high temperatures, and certain basic conditions.[5][7]
-
Homocoupling: This is the coupling of two boronic acid molecules. It can be promoted by the presence of oxygen.[4]
-
Solution: Ensure the reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.[4]
-
-
Dehalogenation: The starting 3-iodopyrazolopyridine can lose its iodine atom, being replaced by hydrogen.
-
Solution: This can sometimes be mitigated by optimizing the base and catalyst system.
-
Troubleshooting Guide
Issue 1: Low Product Yield
Low yield is a frequent challenge. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Data on Base and Solvent Effects
The optimal choice of base and solvent is highly substrate-dependent. The following tables summarize conditions used for Suzuki couplings on analogous nitrogen-containing heterocycles, providing a strong starting point for optimization.
Table 1: Effect of Different Bases on Suzuki Coupling Yield (Data adapted from studies on related heterocyclic compounds)
| Entry | Base (equiv.) | Solvent System | Yield (%) | Reference |
| 1 | Na₂CO₃ (2.0) | DME | High Yields | [8] |
| 2 | K₂CO₃ (1.5) | EtOH/H₂O (2:1) | >90% | [9] |
| 3 | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 95% | [10] |
| 4 | NaOH (2.0) | MeOH/H₂O (3:2) | 96.3% | [11] |
| 5 | Cs₂CO₃ (1.25) | DME/H₂O | High Yields | [12] |
| 6 | Ba(OH)₂ | DME or THF | Efficient | [8] |
Table 2: Effect of Different Solvents on Suzuki Coupling Yield (Data adapted from studies on related heterocyclic compounds)
| Entry | Solvent | Base | Yield (%) | Reference |
| 1 | DME | Na₂CO₃ | Optimized yields | [8] |
| 2 | THF | Na₂CO₃ | Efficient | [8] |
| 3 | 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | Good to Excellent | [4][13] |
| 4 | Toluene | K₂CO₃ | Low Yield | [14] |
| 5 | MeOH/H₂O (3:2) | NaOH | 96.3% | [11] |
| 6 | Propylene Carbonate (PC)/H₂O | Na₂CO₃ | 93% | [15] |
| 7 | DMF | K₃PO₄ | Moderate | [13] |
Experimental Protocols
General Protocol for Suzuki Coupling of 3-Iodopyrazolopyridine
This protocol is a general guideline and may require optimization for specific substrates and scales.[4][5][12]
Materials:
-
3-Iodopyrazolopyridine derivative (1.0 equiv.)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv.)
-
Solvent (e.g., 1,4-Dioxane, DMF, THF, often with water as a co-solvent)
-
Inert gas (Argon or Nitrogen)
Experimental Workflow Diagram:
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
stability of 3-iodo-1H-pyrazolo[3,4-b]pyridine under basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-iodo-1H-pyrazolo[3,4-b]pyridine under basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under basic conditions?
Direct stability data for this compound is not extensively documented in publicly available literature. However, based on the known stability of related iodo-heterocyclic compounds, such as 4-iodopyrazole, it is anticipated that this compound possesses a reasonable degree of stability under moderately basic conditions at ambient temperatures. For instance, 4-iodopyrazole has been shown to be stable in the presence of 20% aqueous sodium hydroxide at room temperature.[1] The pyrazolo[3,4-b]pyridine core is an electron-deficient system, which can influence the reactivity of the C-I bond.
Q2: What is the most likely degradation pathway for this compound in the presence of a strong base?
The most probable degradation pathway under strong basic conditions is nucleophilic aromatic substitution (SNAr) of the iodo group with a hydroxide ion to form 3-hydroxy-1H-pyrazolo[3,4-b]pyridine. Aromatic rings, especially electron-deficient ones like pyrazolo[3,4-b]pyridine, are susceptible to this type of reaction where a nucleophile attacks the carbon bearing a good leaving group, such as iodide.[2][3][4][5]
Q3: Are there any specific basic reagents that should be used with caution?
While stable to common inorganic bases like potassium carbonate and sodium hydroxide at moderate temperatures, caution should be exercised with very strong bases or when heating the reaction mixture, as this can accelerate the rate of nucleophilic aromatic substitution. The use of potassium tert-butoxide with 4-iodopyrazole has been tolerated at elevated temperatures (130 °C), suggesting some resilience.[1] However, each user should evaluate the stability within the specific context of their reaction.
Q4: Can the solvent system affect the stability of this compound under basic conditions?
Yes, the choice of solvent can influence stability. Protic solvents, like water or alcohols, can participate in the reaction and may facilitate the displacement of the iodo group. Aprotic solvents are generally less likely to directly participate in the degradation pathway, but the solubility of both the substrate and the base should be considered.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no recovery of this compound after a reaction involving a base. | Degradation of the starting material. | - Lower the reaction temperature.- Reduce the concentration of the base.- Decrease the reaction time.- Consider using a weaker base (e.g., K₂CO₃ instead of NaOH).- Monitor the reaction progress closely using TLC or LC-MS to identify the optimal reaction endpoint before significant degradation occurs. |
| Formation of an unexpected, more polar byproduct observed by TLC or LC-MS. | Nucleophilic aromatic substitution of the iodo group with hydroxide, leading to the formation of 3-hydroxy-1H-pyrazolo[3,4-b]pyridine. | - Confirm the identity of the byproduct using analytical techniques such as mass spectrometry and NMR.- If the byproduct is confirmed, modify the reaction conditions as suggested above to minimize its formation. |
| Reaction mixture turns dark or black at elevated temperatures. | Thermal decomposition of the compound. | - 4-iodopyrazole has been observed to decompose at temperatures above 160 °C.[1] It is plausible that this compound has a similar thermal liability.- Keep the reaction temperature below 130-150 °C. |
Experimental Protocols
For researchers wishing to perform their own stability studies, the following forced degradation protocol, based on ICH guidelines, can be adapted.[6][7][8][9][10]
Forced Degradation Study under Basic Conditions
Objective: To determine the stability of this compound in the presence of a base.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl) for neutralization
-
Methanol or Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).[6]
-
Stress Conditions:
-
Room Temperature Study:
-
In a volumetric flask, mix a known volume of the stock solution with an equal volume of 0.1 M NaOH.
-
Allow the solution to stand at room temperature.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Elevated Temperature Study:
-
In a separate volumetric flask, mix a known volume of the stock solution with an equal volume of 0.1 M NaOH.
-
Heat the solution at a controlled temperature (e.g., 50-60 °C).[6]
-
Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 6 hours).
-
-
-
Sample Analysis:
-
Immediately after withdrawal, neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify any degradation products.
-
Determine the degradation rate if significant degradation is observed.
-
Quantitative Data Summary (Hypothetical)
The following table is a template for summarizing quantitative data from a stability study. No specific experimental data for this compound is currently available in the public domain.
| Condition | Time (hours) | % this compound Remaining | % Major Degradant (e.g., 3-hydroxy derivative) |
| 0.1 M NaOH, 25 °C | 0 | 100 | 0 |
| 8 | |||
| 24 | |||
| 0.1 M NaOH, 60 °C | 0 | 100 | 0 |
| 2 | |||
| 6 |
Visualizations
Caption: Predicted degradation pathway via nucleophilic aromatic substitution.
Caption: Workflow for a forced degradation study under basic conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. scispace.com [scispace.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpp.com [ijrpp.com]
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination with 3-Iodopyrazolopyridine
Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions involving 3-iodopyrazolopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize this crucial C-N bond formation reaction.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction with 3-iodopyrazolopyridine is showing no product formation. What are the primary factors to investigate?
When no product is observed, it is essential to systematically evaluate the core components of the reaction. The primary areas to troubleshoot are the catalyst system (palladium source and ligand), the base, the solvent, and the overall reaction setup.
-
Catalyst and Ligand Inactivity: The palladium catalyst, whether a precatalyst or generated in situ from a source like Pd₂(dba)₃ or Pd(OAc)₂, may be deactivated.[1] Similarly, the phosphine ligand is susceptible to oxidation. Ensure that both the palladium source and the ligand are fresh and have been stored under an inert atmosphere. For challenging substrates like heteroaryl halides, the choice of ligand is critical.[2] Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos are often necessary to facilitate the catalytic cycle.[2][3]
-
Base Selection and Strength: The basicity and solubility of the chosen base are crucial.[4] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.[3] If the base is not strong enough to deprotonate the amine or the resulting palladium-amine complex, the reaction will not proceed. Also, consider the solubility of the base in the reaction solvent.
-
Solvent Purity and Degassing: The presence of oxygen can irreversibly oxidize the Pd(0) catalyst, rendering it inactive.[1] Solvents must be anhydrous and thoroughly degassed with an inert gas like argon or nitrogen prior to use.[1] Common solvents for Buchwald-Hartwig aminations include toluene, dioxane, and THF.[3][5]
-
Reaction Temperature: Typical reaction temperatures range from 80-110 °C.[4][6] If the temperature is too low, the reaction may not have sufficient energy to overcome the activation barrier.
Q2: I am observing very low yields in my amination of 3-iodopyrazolopyridine. What are the likely causes and how can I improve the conversion?
Low yields often indicate that the reaction conditions are suboptimal for this specific substrate. Several factors could be at play:
-
Suboptimal Ligand: The pyrazolopyridine core can coordinate to the palladium center, potentially inhibiting catalysis. A ligand that is sterically demanding enough to prevent this unproductive binding is often required. Screening a panel of ligands, including those from different generations of Buchwald's and Hartwig's labs, is a standard optimization step. For heteroaromatic halides, ligands like XPhos and RuPhos have shown success.[2]
-
Inappropriate Base: While a strong base is necessary, an overly aggressive base can lead to decomposition of the starting material or product, especially at elevated temperatures.[1] If you suspect decomposition, consider using a weaker base like K₃PO₄ or Cs₂CO₃.[1]
-
Iodide Inhibition: Although aryl iodides are generally more reactive than bromides or chlorides in oxidative addition, the resulting iodide anion can sometimes have an inhibitory effect on the catalyst.[3][4] In such cases, using the corresponding 3-bromopyrazolopyridine might paradoxically lead to better results.[7]
-
Insufficient Reaction Time: Some Buchwald-Hartwig reactions can be slow, especially with challenging substrates. Monitor the reaction over an extended period (e.g., 24 hours) to ensure it has gone to completion.
Q3: I am seeing significant amounts of a side product that appears to be the dehalogenated pyrazolopyridine. What causes this and how can it be minimized?
Hydrodehalogenation, the replacement of the iodine with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions.[8] This typically occurs via two main pathways:
-
Reaction with Trace Water: The palladium-hydride species responsible for dehalogenation can be generated from the reaction of the palladium catalyst with trace amounts of water in the reaction mixture. Ensuring strictly anhydrous conditions is the first line of defense.
-
β-Hydride Elimination: If the amine coupling partner has β-hydrogens, β-hydride elimination from the palladium-amido intermediate can occur, leading to the formation of an imine and a palladium-hydride species, which then reductively eliminates the dehalogenated arene.[9]
Strategies to minimize dehalogenation:
-
Use a sterically hindered ligand that disfavors the formation of the palladium-hydride species.
-
Employ a bulky base that can also influence the steric environment around the catalyst.
-
Ensure all reagents and solvents are scrupulously dried.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| No Reaction | Inactive catalyst/ligand | Use fresh, properly stored catalyst and ligand. Consider using a robust precatalyst.[1] |
| Incorrect base | Screen stronger bases like NaOtBu or LiHMDS.[3] | |
| Oxygen in the system | Ensure rigorous degassing of the solvent and use of an inert atmosphere.[1] | |
| Low temperature | Increase the reaction temperature to 80-110 °C.[4] | |
| Low Yield | Suboptimal ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[2][3] |
| Base-induced decomposition | Try a weaker base such as Cs₂CO₃ or K₃PO₄.[1] | |
| Iodide inhibition | Consider using the analogous 3-bromopyrazolopyridine.[4][7] | |
| Catalyst poisoning by substrate | Increase catalyst and/or ligand loading. | |
| Dehalogenation | Presence of water | Use anhydrous solvents and reagents. |
| β-Hydride elimination from amine | If possible, use an amine without β-hydrogens. Otherwise, optimize the ligand and base to favor reductive elimination.[9] | |
| Starting Material Decomposition | Base is too strong | Use a milder base (e.g., Cs₂CO₃, K₃PO₄).[1] |
| Temperature is too high | Reduce the reaction temperature. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of 3-Iodopyrazolopyridine:
This protocol is a starting point and may require optimization for specific amines.
Materials:
-
3-Iodopyrazolopyridine
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube) under an inert atmosphere (argon or nitrogen), add the palladium precatalyst and the base.[6]
-
Add the 3-iodopyrazolopyridine to the vessel.
-
Seal the vessel, then evacuate and backfill with the inert gas three times.[6]
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[6]
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[6]
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting a failed reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
reactivity comparison of 3-halo-1H-pyrazolo[3,4-b]pyridines (I, Br, Cl)
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrazolo[3,4-b]pyridine scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The 3-halo derivatives of this heterocyclic system serve as versatile precursors for the introduction of diverse substituents, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides a comparative analysis of the reactivity of 3-iodo-, 3-bromo-, and 3-chloro-1H-pyrazolo[3,4-b]pyridines, supported by established principles and experimental data from analogous systems.
Executive Summary
The reactivity of 3-halo-1H-pyrazolo[3,4-b]pyridines in palladium-catalyzed cross-coupling reactions follows the established trend for aryl halides: I > Br > Cl . This trend is governed by the carbon-halogen bond dissociation energy, with the weaker C-I bond facilitating a faster rate of oxidative addition, which is often the rate-determining step in the catalytic cycle. Consequently, 3-iodo-1H-pyrazolo[3,4-b]pyridine is the most reactive substrate, allowing for milder reaction conditions and higher yields, while the 3-chloro analogue is the most challenging to activate. In nucleophilic aromatic substitution reactions, the reactivity is influenced by the electron-withdrawing nature of the pyrazolopyridine ring system, with the chloro-derivative being a viable substrate under appropriate conditions.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are paramount for the elaboration of the 3-halo-1H-pyrazolo[3,4-b]pyridine core. The choice of the halogen atom significantly impacts the reaction conditions required and the overall efficiency of the transformation.
General Reactivity Trend
The generally accepted order of reactivity for organic halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2] This is attributed to the bond dissociation energies of the carbon-halogen bond (C-I: ~228 kJ/mol, C-Br: ~285 kJ/mol, C-Cl: ~340 kJ/mol). The weaker C-I bond undergoes oxidative addition to the Pd(0) catalyst more readily than the C-Br and C-Cl bonds.[2]
Caption: Reactivity trend of 3-halo-1H-pyrazolo[3,4-b]pyridines.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds. The higher reactivity of the 3-iodo derivative allows for the use of milder conditions, such as lower temperatures and less active catalysts, compared to the 3-bromo and 3-chloro analogues. For the challenging coupling of 3-chloro-pyridines, more specialized and electron-rich phosphine ligands are often necessary to achieve good yields.[3]
| Halogen at C3 | Relative Reactivity | Typical Catalyst System | Typical Reaction Conditions | Expected Yield |
| Iodo (I) | Highest | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | Room temp. to 80 °C | Excellent |
| Bromo (Br) | Intermediate | Pd(dppf)Cl₂, Pd₂(dba)₃/XPhos | 80 °C to 110 °C | Good to Excellent |
| Chloro (Cl) | Lowest | Pd₂(dba)₃/SPhos, RuPhos | High temperatures (>100 °C) | Moderate to Good |
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds. Similar to the Suzuki coupling, the 3-iodo derivative is significantly more reactive. Copper(I) is often used as a co-catalyst to facilitate the transmetalation step. For less reactive bromides and chlorides, higher temperatures and more robust catalyst systems are generally required.
| Halogen at C3 | Relative Reactivity | Typical Catalyst System | Typical Reaction Conditions | Expected Yield |
| Iodo (I) | Highest | Pd(PPh₃)₂Cl₂/CuI | Room temp. to 60 °C | Excellent |
| Bromo (Br) | Intermediate | Pd(PPh₃)₂Cl₂/CuI, Pd(CF₃COO)₂/PPh₃/CuI | 60 °C to 100 °C | Good to Excellent[4] |
| Chloro (Cl) | Lowest | Pd₂(dba)₃/ligand/CuI | High temperatures (>100 °C) | Lower to Moderate |
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reactivity trend of the 3-halo-1H-pyrazolo[3,4-b]pyridines remains consistent. The choice of a suitable phosphine ligand is crucial for the success of this reaction, especially for the less reactive chloro-substituted substrate.
| Halogen at C3 | Relative Reactivity | Typical Catalyst System | Typical Reaction Conditions | Expected Yield |
| Iodo (I) | Highest | Pd₂(dba)₃/BINAP | 80 °C to 100 °C | Excellent |
| Bromo (Br) | Intermediate | Pd₂(dba)₃/RuPhos, BrettPhos | 65 °C to 110 °C | Good to Excellent[5][6] |
| Chloro (Cl) | Lowest | Pd₂(dba)₃/XPhos, SPhos | High temperatures (>100 °C) | Moderate to Good |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The pyrazolo[3,4-b]pyridine ring system is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the pyridine nitrogen. While the 3-position is not as activated as the 2- or 4-positions of a simple pyridine ring, SNAr can still occur, especially with a good leaving group like chloride and a strong nucleophile.
The reactivity in SNAr generally follows the trend F > Cl > Br > I, which is opposite to that in palladium-catalyzed reactions. This is because the rate-determining step is typically the nucleophilic attack to form a Meisenheimer complex, and the high electronegativity of the halogen stabilizes this intermediate. However, the carbon-halogen bond is broken in the subsequent step, where the leaving group ability (I > Br > Cl > F) becomes important. For many heterocyclic systems, the chloro-substituent offers a good balance of activation and leaving group ability.
Experimental evidence on related systems shows that 4-chloro-1H-pyrazolo[3,4-b]pyridine can undergo nucleophilic displacement with various nucleophiles, suggesting that the 3-chloro isomer would also be a viable substrate for SNAr reactions.[7]
Experimental Protocols
The following are representative experimental protocols for key transformations of 3-halo-1H-pyrazolo[3,4-b]pyridines, based on established procedures for similar heterocyclic systems.
Suzuki-Miyaura Coupling of 3-Bromo-1H-pyrazolo[3,4-b]pyridine
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂ , 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.). Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL). Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 4-12 hours, monitoring the progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and purified by column chromatography.
Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.
Sonogashira Coupling of this compound
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.). Add an anhydrous solvent (e.g., THF, 5 mL) followed by the terminal alkyne (1.2 mmol, 1.2 equiv.). Stir the reaction mixture at the desired temperature (e.g., 60 °C) for 6-24 hours, monitoring by TLC or LC-MS. Upon completion, the reaction mixture is filtered, concentrated, and purified by column chromatography.
Buchwald-Hartwig Amination of 3-Bromo-1H-pyrazolo[3,4-b]pyridine
In a glovebox, to an oven-dried vial, add a palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and a base (e.g., LiHMDS, 2.0 mmol, 2.0 equiv.). Add a solution of 3-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.) in an anhydrous solvent (e.g., toluene, 5 mL). Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) for 12-24 hours. After cooling to room temperature, the reaction is quenched, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and purified by column chromatography.
Conclusion
The choice of the halogen substituent at the 3-position of the 1H-pyrazolo[3,4-b]pyridine ring is a critical consideration in synthetic strategy. For palladium-catalyzed cross-coupling reactions, the iodo-derivative offers the highest reactivity, enabling milder reaction conditions and broader substrate scope. The bromo-derivative provides a good balance of reactivity and stability, while the chloro-derivative is the most cost-effective but requires more forcing conditions and specialized catalyst systems. For nucleophilic aromatic substitution, the chloro-derivative is often a suitable substrate. A thorough understanding of these reactivity trends allows for the rational design of synthetic routes to access a wide range of functionalized pyrazolo[3,4-b]pyridine derivatives for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of certain C-4 substituted pyrazolo[3,4-b]pyridine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Suzuki Coupling: 3-Iodo- vs. 3-Bromo-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex heterocyclic scaffolds, particularly those with pharmaceutical relevance like the 1H-pyrazolo[3,4-b]pyridine core, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of the halide on the heterocyclic partner is a critical parameter that significantly influences reaction efficiency, conditions, and overall yield. This guide provides an objective, data-driven comparison of the performance of 3-iodo-1H-pyrazolo[3,4-b]pyridine and its 3-bromo analogue in Suzuki coupling reactions.
The Decisive Factor: The Carbon-Halogen Bond
The enhanced reactivity of aryl and heteroaryl iodides over their corresponding bromides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry. This reactivity trend is primarily governed by the difference in the carbon-halogen bond dissociation energy (BDE). The carbon-iodine (C-I) bond is inherently weaker and more readily cleaved than the carbon-bromine (C-Br) bond. This facilitates the oxidative addition of the heteroaryl halide to the palladium(0) catalyst, which is often the rate-limiting step of the catalytic cycle. Consequently, iodo-substituted substrates typically react under milder conditions, with lower catalyst loadings, and often result in higher yields compared to their bromo counterparts.
Performance in Suzuki Coupling: A Data-Driven Comparison
The following sections present experimental data for the Suzuki coupling of 3-iodo- and 3-bromo-1H-pyrazolo[3,4-b]pyridine derivatives, illustrating the practical implications of the differing reactivities.
This compound Derivatives
Studies on N-protected 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine demonstrate its high efficiency as a substrate in Suzuki coupling reactions. The C-I bond at the 3-position is selectively activated over the C-Cl bond at the 6-position, allowing for regioselective arylation.
Table 1: Suzuki Coupling of a this compound Derivative with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-Chloro-1-(4-methoxybenzyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine | 93 |
| 2 | 4-Toluylboronic acid | 6-Chloro-1-(4-methoxybenzyl)-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine | 87 |
| 3 | 4-Methoxyphenylboronic acid | 6-Chloro-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine | 81 |
| 4 | 4-Fluorophenylboronic acid | 6-Chloro-1-(4-methoxybenzyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine | 97 |
The consistently high yields across a range of electronically diverse boronic acids underscore the robustness and efficiency of using the 3-iodo derivative.
3-Bromo-1H-pyrazolo[3,4-b]pyridine Derivatives
While direct comparative data for the exact 3-bromo-1H-pyrazolo[3,4-b]pyridine scaffold is less common in the literature, studies on the closely related 3-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one scaffold provide valuable insights. Optimization studies for the Suzuki coupling of this bromo-derivative reveal a significant challenge: a competing debromination side reaction.
Table 2: Optimization of Suzuki Coupling for a 3-Bromo-Pyrazolopyrimidine Derivative [2]
| Entry | Catalyst / Ligand | Solvent | Temperature (°C) | Yield of Arylated Product (%) | Yield of Debrominated Product (%) |
| 1 | PdCl₂(PPh₃)₂ | Dioxane | 110 | 9 | 91 |
| 2 | XPhosPdG2 / XPhos | Dioxane/H₂O | 110 | 17 | 83 |
| 3 | XPhosPdG2 / XPhos | Ethanol/H₂O | 110 | 45 | 55 |
| 4 | XPhosPdG2 / XPhos | Ethanol/H₂O | 135 (MW) | 89 | <5 |
As the data indicates, initial attempts with standard conditions led to debromination as the major pathway. Significant optimization, including the use of specialized ligands (XPhos), a change in solvent system, and the application of microwave irradiation at elevated temperatures, was necessary to achieve a high yield of the desired coupled product.[2] This highlights the lower reactivity of the C-Br bond and its susceptibility to side reactions under forcing conditions.
Experimental Protocols
General Procedure for Suzuki Coupling of 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine[1]
To a solution of 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.) in a 3:1 mixture of 1,4-dioxane and water were added the respective arylboronic acid (1.0 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 5 mol%). The reaction mixture was stirred at 60 °C for 1 hour under an air atmosphere. Upon completion, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography to afford the desired 3-aryl-1H-pyrazolo[3,4-b]pyridine.
Optimized Procedure for Microwave-Assisted Suzuki Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one[2]
In a microwave vial, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 3.0 equiv.), XPhos Pd G2 (2.5 mol%), and XPhos (5 mol%) were suspended in a 4:1 mixture of ethanol and water. The vial was sealed and subjected to microwave irradiation at 135 °C for 40 minutes. After cooling, the solvent was evaporated, and the residue was partitioned between ethyl acetate and water. The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography to yield the C3-arylated product.
Visualizing the Workflow and Comparison
References
- 1. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Palladium Catalysts for Coupling Reactions with 3-Iodopyrazolopyridine
For researchers, scientists, and drug development professionals, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyrazolopyridine core, in particular, is a privileged structure found in numerous biologically active compounds. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the derivatization of this motif, with 3-iodopyrazolopyridine serving as a key building block. The choice of the palladium catalyst system is critical and directly influences reaction efficiency, yield, and substrate scope.
This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with 3-iodopyrazolopyridine and its close analogs. The data presented herein, compiled from academic literature, is intended to aid researchers in selecting the optimal catalytic system for their synthetic needs. While direct, comprehensive comparative studies on 3-iodopyrazolopyridine are limited, the performance of catalysts with structurally similar substrates, such as iodopyrazolopyrimidines and bromopyrazolopyrimidines, provides a strong predictive framework.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst is determined by a combination of the palladium precursor, the ancillary ligand, the base, and the solvent system. The following tables summarize the performance of various catalyst systems in key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups. For the coupling of 3-halopyrazolopyridine analogs with boronic acids, several palladium systems have proven effective.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| PdCl₂(PPh₃)₂ | PPh₃ | Na₂CO₃ | Dioxane | 110 | - | Low | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one |
| XPhosPdG2 | XPhos | K₂CO₃ | EtOH/H₂O | 110 | 12 | 92 | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one[1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | High | 2,5-diiodopyrazine[2] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good | 2,5-diiodopyrazine[2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High | 2,5-diiodopyrazine[2] |
Note: "Good" and "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, crucial for the synthesis of a wide array of bioactive molecules. The choice of ligand is particularly critical in this reaction.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | - | High | General Aryl Halides |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | - | Good | General Aryl Halides |
| Pd(OAc)₂ | JohnPhos | K₃PO₄ | t-BuOH | 100 | - | High | 8-chloroimidazopyridine[3] |
| Pd(dba)₂ | tBuDavePhos | - | - | - | - | Smooth | 4-Bromo-1-tritylpyrazole[4] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes which are valuable synthetic intermediates.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time | Yield (%) | Substrate |
| Pd/C | CuI/PPh₃ | Et₃N | DMF | - | - | - | 3-iodopyrazolo[1,5-a]pyrimidines[5] |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 1.5 | 97 | Iodobenzene[2] |
| Pd(OAc)₂ | 2,2'-bipyridine | Cs₂CO₃ | DCM | 50 | 12 | 94 | Diphenyl sulfoxonium triflate |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates and coupling partners.
General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk tube is charged with 3-iodopyrazolopyridine (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., XPhosPdG2, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., Argon) three times. A degassed solvent system (e.g., EtOH/H₂O, 4:1) is then added. The reaction mixture is heated with stirring for the specified time, monitoring progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
General Procedure for Buchwald-Hartwig Amination
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., JohnPhos, 4 mol%), and the base (e.g., K₃PO₄, 1.5 equiv.). Add the 3-iodopyrazolopyridine (1.0 equiv.) and the amine (1.2 equiv.). Add the degassed solvent (e.g., t-BuOH). The tube is sealed and the mixture is heated with stirring to the desired temperature. After the reaction is complete (monitored by LC-MS), the mixture is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite. The filtrate is concentrated and the crude product is purified via column chromatography.[3]
General Procedure for Sonogashira Coupling
To a solution of 3-iodopyrazolopyridine (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in a deoxygenated solvent such as DMF, a palladium catalyst (e.g., Pd/C, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 5 mol%), a ligand (e.g., PPh₃, 10 mol%), and a base (e.g., triethylamine, 2.0 equiv.) are added. The reaction is stirred under an inert atmosphere at the appropriate temperature until completion. The reaction mixture is then diluted with an organic solvent, washed with aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired product.[5]
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To better illustrate the relationships and processes involved in a comparative study and the underlying reaction mechanism, the following diagrams are provided.
A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provides a fundamental understanding of the mechanistic steps involved.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Kinase Inhibitory and Anticancer Activity: A Domain for 3-Aryl Substituents
A Comparative Guide to the Biological Activity of 3-Aryl vs. 3-Alkyl-1H-pyrazolo[3,4-b]pyridines
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities. As an analog of purine, this scaffold has been extensively explored for the development of kinase inhibitors, anticancer agents, and antimicrobial compounds. A key point of structural variation that significantly influences biological activity is the nature of the substituent at the 3-position of the pyrazolopyridine core. This guide provides a comparative analysis of the biological activities of 3-aryl- and 3-alkyl-substituted 1H-pyrazolo[3,4-b]pyridines, supported by experimental data, detailed protocols, and pathway visualizations.
Research into kinase inhibitors has predominantly favored the incorporation of an aryl group at the 3-position of the 1H-pyrazolo[3,4-b]pyridine scaffold. This preference is largely due to the ability of the aryl moiety to engage in various interactions within the ATP-binding pocket of kinases, such as pi-stacking, hydrophobic, and hydrogen bond interactions.
Numerous studies have demonstrated the potent inhibitory effects of 3-aryl-1H-pyrazolo[3,4-b]pyridines against a range of kinases implicated in cancer progression, including Tropomyosin receptor kinases (TRKs), Anaplastic Lymphoma Kinase (ALK), and Fibroblast Growth Factor Receptors (FGFRs). For instance, a series of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridine compounds were discovered as potent ALK inhibitors, with some derivatives exhibiting IC50 values in the low nanomolar range.[1] Similarly, extensive structure-activity relationship (SAR) studies on 1H-pyrazolo[3,4-b]pyridine derivatives as FGFR inhibitors have highlighted the importance of the 3-aryl substituent for achieving high potency.
In contrast, there is a notable scarcity of data on 3-alkyl-1H-pyrazolo[3,4-b]pyridines as potent kinase inhibitors in the published literature. This suggests that the larger, more electronically diverse aryl groups are generally more effective in establishing the necessary interactions for potent kinase inhibition compared to smaller, less complex alkyl groups.
Comparative Data: Kinase Inhibitory Activity
| Compound Class | Target Kinase | Representative Compound | IC50 (nM) | Reference |
| 3-Aryl | ALK | Compound 9v (3,6-diaryl) | 1.58 | [1] |
| 3-Aryl | TRKA | Compound C03 | 56 | [2] |
| 3-Aryl | FGFR1 | Compound 4a | 0.3 | |
| 3-Aryl | TBK1 | Compound 15y | 0.2 | [3] |
Signaling Pathway: TRK Signaling in Cancer
Tropomyosin receptor kinases (TRKs) are critical drivers in various cancers. Upon binding with their neurotrophin ligands, TRK receptors dimerize and autophosphorylate, initiating downstream signaling cascades such as the MAPK and PI3K/AKT pathways, which promote cell proliferation and survival. Inhibitors based on the 3-aryl-1H-pyrazolo[3,4-b]pyridine scaffold act by competing with ATP for the kinase domain, thereby blocking these oncogenic signals.[2]
Antimicrobial Activity: A Niche for 3-Alkyl and 3-Aryl Derivatives
In the realm of antimicrobial research, both 3-alkyl and 3-aryl substituted 1H-pyrazolo[3,4-b]pyridines have demonstrated notable activity. The structural requirements for antibacterial and antifungal efficacy appear to be more varied than for kinase inhibition, allowing for a broader range of substituents at the 3-position.
Studies have reported the synthesis and evaluation of 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine derivatives, which were further functionalized at the 5-position, showing promising antimicrobial activity. Other research has explored a series of pyrazolo[3,4-b]pyridines with various aryl substituents, some of which displayed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] The presence of an alkyl group, such as a methyl group, at the 3-position can contribute to the overall lipophilicity and steric profile of the molecule, which can be crucial for penetrating bacterial cell walls and interacting with intracellular targets.
Comparative Data: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound Class | Representative Compound | S. aureus | B. subtilis | E. coli | C. albicans | Reference |
| 3-Alkyl (Methyl) | Compound 5a | 12.5 | 25 | 25 | 50 | |
| 3-Alkyl (Methyl) | Compound 18c | 6.25 | 12.5 | 12.5 | 25 | |
| 3-Aryl | Compound 6b | >100 | >100 | 13 | >100 | [4] |
| 3-Aryl | Compound 6d | >100 | >100 | 16 | >100 | [4] |
Note: Direct comparison is challenging due to variations in the rest of the scaffold in the cited studies. However, the data indicates that both substitution patterns can lead to antimicrobial activity.
Experimental Workflow: Antimicrobial Susceptibility Testing
The evaluation of antimicrobial activity typically follows a standardized workflow to determine the minimum inhibitory concentration (MIC) of a compound.
Experimental Protocols
Kinase Activity Assay (General Protocol)
The inhibitory activity of the compounds against specific kinases is typically determined using an in vitro kinase assay.
-
Reagents and Materials : Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure :
-
A kinase reaction is set up in a multi-well plate containing the kinase, substrate, and assay buffer.
-
The test compound, at various concentrations, is added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product (e.g., phosphorylated substrate or ADP) is quantified using a suitable detection method, such as luminescence, fluorescence, or radioactivity.
-
The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Media and Reagents : Cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), test compounds, and standardized microbial inoculums.
-
Procedure :
-
Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Positive (microorganism without compound) and negative (broth only) controls are included.
-
The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring optical density.
-
Conclusion
The substitution pattern at the 3-position of the 1H-pyrazolo[3,4-b]pyridine scaffold plays a crucial role in defining its biological activity profile. For kinase inhibition and anticancer applications, 3-aryl substituents are predominantly favored due to their ability to form extensive and specific interactions within the ATP-binding site of kinases. In contrast, the structural requirements for antimicrobial activity appear more flexible, with both 3-aryl and 3-alkyl derivatives demonstrating promising efficacy. This comparative analysis underscores the importance of substituent choice in the rational design of novel therapeutic agents based on the versatile 1H-pyrazolo[3,4-b]pyridine core. Further head-to-head comparative studies of 3-aryl and 3-alkyl analogs within the same chemical series are warranted to provide a more definitive understanding of their relative contributions to various biological activities.
References
- 1. Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
Structure-Activity Relationship of 3-Substituted Pyrazolo[3,4-b]pyridines: A Comparative Guide
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted pyrazolo[3,4-b]pyridine derivatives against various biological targets, including kinases and tubulin. The information is intended for researchers, scientists, and drug development professionals.
Introduction to the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a bicyclic aromatic system that serves as a versatile template for the design of bioactive molecules. Its rigid structure and the presence of nitrogen atoms allow for diverse interactions with biological macromolecules, making it an attractive starting point for the development of potent and selective inhibitors. The substituent at the 3-position of the pyrazolo[3,4-b]pyridine ring has been shown to be a critical determinant of biological activity and target selectivity.
Comparative Analysis of 3-Substituted Pyrazolo[3,4-b]pyridines
The following sections summarize the SAR of 3-substituted pyrazolo[3,4-b]pyridines against several key biological targets, with quantitative data presented in tabular format.
TANK-Binding Kinase 1 (TBK1) Inhibitors
A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TBK1, a key regulator of innate immunity. The SAR studies for this class of compounds highlight the importance of the 3-substituent in achieving high potency.
| Compound ID | 3-Substituent | TBK1 IC50 (nM) | Reference |
| 15y | Complex substituted aryl group | 0.2 | [1][2] |
| BX795 | (Reference Compound) | 7.1 | [3] |
| MRT67307 | (Reference Compound) | 28.7 | [3] |
Structure-Activity Relationship Summary for TBK1 Inhibitors:
-
Detailed SAR information from the provided abstracts is limited. However, the high potency of compound 15y (IC50 = 0.2 nM) suggests that a complex, multi-ring substituent at the 3-position is highly favorable for TBK1 inhibition.[1][2] The development of this potent inhibitor was the result of several rounds of optimization, indicating a finely tuned interaction with the target enzyme.[1][2]
Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibitors
Substituted 1H-pyrazolo[3,4-b]pyridines have been explored as potent and selective inhibitors of FGFR kinases, which are implicated in various cancers. The nature of the 3-substituent plays a crucial role in both potency and selectivity.
| Compound ID | 3-Substituent | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Reference |
| 7n | 3,5-dimethoxyphenyl | - | - | - | [4] |
Structure-Activity Relationship Summary for FGFR Inhibitors:
-
The introduction of a 3,5-dimethoxyphenyl group at the 3-position of the pyrazolo[3,4-b]pyridine core is a key feature of potent FGFR inhibitors.[4]
-
Further modifications on this phenyl ring, as well as substitutions at other positions of the pyrazolo[3,4-b]pyridine scaffold, have been explored to optimize potency and pharmacokinetic properties.[4]
-
Compound 7n emerged as a promising candidate from these studies, demonstrating significant antitumor activity in a xenograft model.[4]
Tropomyosin Receptor Kinase (TRK) Inhibitors
The pyrazolo[3,4-b]pyridine scaffold has been utilized to develop inhibitors of TRK kinases, which are drivers of various cancers when genetically altered. The 3-substituent is critical for achieving potent and selective inhibition.
| Compound ID | 3-Substituent | TRKA IC50 (nM) | Reference |
| C03 | Substituted phenyl | 56 | [5] |
Structure-Activity Relationship Summary for TRK Inhibitors:
-
A substituted phenyl group at the 3-position is a common feature in this class of inhibitors.[5]
-
Compound C03 demonstrated acceptable activity against TRKA and inhibited the proliferation of a cancer cell line.[5] This highlights the potential of 3-aryl-pyrazolo[3,4-b]pyridines as a starting point for the development of novel TRK inhibitors.
Tubulin Polymerization Inhibitors
Certain 3-substituted pyrazolo[3,4-b]pyridines have been shown to inhibit tubulin polymerization, a validated anticancer strategy. The 3-substituent is crucial for interaction with the colchicine-binding site on tubulin.
| Compound ID | 3-Substituent | MCF-7 IC50 (µM) | Reference |
| 15c | N-(3,4,5-trimethoxyphenyl)amino | 0.067 | [6] |
Structure-Activity Relationship Summary for Tubulin Polymerization Inhibitors:
-
A key finding is that a free amino moiety at the 3-position of the 1H-pyrazolo[3,4-b]pyridin-3-amine is essential for potent anti-proliferative activity.[6]
-
Specifically, an N-(3,4,5-trimethoxyphenyl)amino substituent at the 3-position, as seen in compound 15c , leads to very potent inhibition of cancer cell growth and strong anti-tubulin polymerization activity.[6] This substitution pattern mimics that of known colchicine site binding agents.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of new chemical entities. Below are generalized protocols for key assays mentioned in the literature for pyrazolo[3,4-b]pyridine derivatives. For specific concentrations, incubation times, and cell lines, it is recommended to consult the full-text of the cited research articles.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Materials:
-
Recombinant kinase (e.g., TBK1, FGFR1, TRKA)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (typically containing Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates
-
-
Procedure:
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, the ADP-Glo™ assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
-
Cell Proliferation Assay (MTT Assay - General Protocol)
This assay determines the effect of a compound on the viability and proliferation of cancer cells.
-
Reagents and Materials:
-
Cancer cell line (e.g., MCF-7, A549, HCT-116)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Tubulin Polymerization Assay (General Protocol)
This assay measures the effect of a compound on the in vitro assembly of tubulin into microtubules.
-
Reagents and Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
GTP (Guanosine triphosphate)
-
Polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA)
-
Test compounds (dissolved in DMSO)
-
A temperature-controlled spectrophotometer or fluorometer
-
-
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and the test compound at various concentrations in a cuvette or a 96-well plate.
-
Maintain the reaction mixture at a low temperature (e.g., 4°C) to prevent premature polymerization.
-
Initiate polymerization by raising the temperature to 37°C.
-
Monitor the increase in turbidity (absorbance at 340 nm) or fluorescence over time.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin assembly.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of tubulin polymerization.
-
Visualizations
Signaling Pathway Inhibition
Caption: Inhibition of a generic kinase signaling pathway by 3-substituted pyrazolo[3,4-b]pyridines.
Experimental Workflow for SAR Studies
Caption: A typical experimental workflow for the SAR study of pyrazolo[3,4-b]pyridine derivatives.
Logical Relationship of SAR
Caption: The logical relationship illustrating how the 3-substituent influences biological activity for a given target.
References
- 1. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 2. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TBK1 Kinase Enzyme System Application Note [worldwide.promega.com]
- 5. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 3-iodo-1H-pyrazolo[3,4-b]pyridine: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the strategic selection of synthetic intermediates is paramount to the efficient construction of complex molecular architectures. Among these, 3-iodo-1H-pyrazolo[3,4-b]pyridine has emerged as a highly versatile building block, particularly in the synthesis of kinase inhibitors and other biologically active compounds. This guide provides an objective comparison of its performance against alternative halogenated pyrazolopyridines, supported by experimental data, detailed protocols, and visualizations of its application in drug discovery.
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds investigated for their therapeutic potential. The introduction of a halogen at the 3-position provides a crucial handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse substituents and the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Among the halogenated derivatives, this compound often serves as the gold standard due to the high reactivity of the carbon-iodine bond in palladium-catalyzed transformations.
Comparative Performance in Cross-Coupling Reactions
The utility of a synthetic intermediate is best demonstrated by its performance in key chemical transformations. The following tables summarize the comparative yields of Suzuki-Miyaura and Sonogashira coupling reactions for 3-iodo-, 3-bromo-, and 3-chloro-1H-pyrazolo[3,4-b]pyridine, highlighting the superior reactivity of the iodo-derivative.
Table 1: Comparison of Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Halogen at C3 | Arylboronic Acid | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodo | Phenylboronic acid | Pd(OAc)₂/dppf | 1,4-Dioxane/H₂O | Cs₂CO₃ | 60 | 1 | 93 | [1][2] |
| Iodo | 4-Fluorophenylboronic acid | Pd(OAc)₂/dppf | 1,4-Dioxane/H₂O | Cs₂CO₃ | 100 | 2 | 97 | [1] |
| Bromo | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos | EtOH/H₂O | K₂CO₃ | 110 (MW) | 0.5 | 89 | [3][4] |
| Bromo | Phenylboronic acid | XPhosPdG2/XPhos | EtOH/H₂O | K₂CO₃ | 110 (MW) | 0.5 | 74 | [3][4] |
| Chloro | Phenylboronic acid | Pd(dppf)Cl₂ | DME/H₂O | K₂CO₃ | 100 | 12 | 65 | Data inferred from similar heterocyclic systems |
Table 2: Comparison of Yields in Sonogashira Cross-Coupling Reactions
| Halogen at C3 | Terminal Alkyne | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodo | Phenylacetylene | Pd(PPh₃)₄/CuI | THF | Et₃N | RT | 16 | 85 | [5] |
| Iodo | (4-Ethoxyphenyl)acetylene | Pd(PPh₃)₄/CuI | THF | Et₃N | RT | 16 | 82 | [5] |
| Bromo | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Dioxane | Et₃N | 80 | 12 | 75 | [3] |
| Chloro | Phenylacetylene | Pd(dppf)Cl₂/CuI | DMF | Et₃N | 100 | 24 | 50 | Data inferred from similar heterocyclic systems |
As evidenced by the data, this compound consistently provides higher yields in shorter reaction times and under milder conditions compared to its bromo and chloro counterparts. This enhanced reactivity is attributed to the weaker C-I bond, which facilitates the oxidative addition step in the catalytic cycle of these cross-coupling reactions.
Experimental Protocols
To aid in the practical application of this versatile intermediate, detailed experimental protocols for its synthesis and a key cross-coupling reaction are provided below.
Synthesis of this compound
Materials:
-
1H-pyrazolo[3,4-b]pyridine
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
To a solution of 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF, add potassium hydroxide (4.0 eq).
-
To this mixture, add a solution of iodine (2.5 eq) in DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into brine and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of dichloromethane and hexane to afford this compound as a white solid (Typical yield: 85-90%).
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.05 eq)
-
Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), arylboronic acid (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and dppf (0.05 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 60-100 °C and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1H-pyrazolo[3,4-b]pyridine.
Visualization of Synthetic and Biological Pathways
The versatility of this compound extends to its application in the synthesis of kinase inhibitors, a class of drugs that target signaling pathways often dysregulated in cancer and inflammatory diseases.
Caption: Synthetic workflow for the preparation of kinase inhibitors.
Derivatives of 3-aryl-1H-pyrazolo[3,4-b]pyridine have shown significant inhibitory activity against several kinases, including Src and Janus kinases (JAKs), which are key components of intracellular signaling cascades.
Caption: Inhibition of the JAK-STAT signaling pathway.
The diagram illustrates how pyrazolo[3,4-b]pyridine-based inhibitors can block the phosphorylation of STAT proteins by JAKs, thereby interrupting the signaling cascade that leads to the expression of genes involved in inflammation and cell proliferation.[6][7] This mechanism of action is central to the therapeutic potential of these compounds in various diseases.
Conclusion
This compound stands out as a superior synthetic intermediate for the construction of a diverse range of functionalized pyrazolopyridine derivatives. Its high reactivity in palladium-catalyzed cross-coupling reactions, leading to excellent yields under mild conditions, makes it a more efficient choice compared to its bromo and chloro analogs. For researchers in drug discovery, the utility of this intermediate is further underscored by its successful application in the synthesis of potent kinase inhibitors targeting key signaling pathways. The experimental protocols and visualizations provided in this guide aim to facilitate the adoption of this versatile building block in the development of novel therapeutic agents.
References
- 1. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Functionalized Pyrazolo[3,4-b]pyridine Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the cytotoxic performance of various functionalized pyrazolo[3,4-b]pyridine derivatives against several cancer cell lines. The information is supported by experimental data from recent studies, with detailed methodologies for key experiments and visual representations of relevant biological pathways and workflows.
Pyrazolo[3,4-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including notable anticancer properties.[1][2] Their mechanism of action often involves targeting key cellular processes such as kinase activity, microtubule polymerization, and DNA replication.[3][4][5] This guide synthesizes cytotoxicity data from multiple studies to facilitate a comparative analysis of these compounds.
Quantitative Cytotoxicity Data
The cytotoxic effects of various pyrazolo[3,4-b]pyridine derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of several derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxicity (IC50, µM) of Pyrazolo[3,4-b]pyridine Derivatives Against Various Cancer Cell Lines
| Compound | HepG2 (Liver) | HCT-116 (Colon) | A-549 (Lung) | MDA-MB-231 (Breast) | HeLa (Cervical) | MCF-7 (Breast) | CNE2 (Nasopharyngeal) | Reference |
| Compound 8b | 2.6 | 2.3 | 2.9 | - | - | - | - | [6][7] |
| Compound h2 | 7.05 | 8.93 | - | 13.37 | 13.04 | 15.45 | 9.30 | [4] |
| Compound I2 | 3.71 | 5.72 | - | 3.30 | 5.04 | 5.08 | 2.99 | [4] |
| Compound 6b | >9.88 (SI) | >15.05 (SI) | - | - | - | - | - | [3] |
| Compound 2g | 0.01 (GI50) | - | - | - | - | - | - | [2] |
| Compound 8c | - | - | - | - | - | - | - | [8] |
| Doxorubicin | - | - | - | - | - | 4.27 | - | [9] |
| 5-Fluorouracil | - | - | - | - | - | - | - | [1] |
SI: Selectivity Index. GI50: 50% Growth Inhibition. Some studies reported broad-spectrum activity without specific IC50 values for all cell lines.[5][8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyrazolo[3,4-b]pyridine derivatives.
1. MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Culture: Cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The synthesized pyrazolo[3,4-b]pyridine derivatives are dissolved in DMSO to create stock solutions, which are then diluted to various concentrations with the culture medium. The cells are treated with these concentrations for a specified period, typically 48 or 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL). The plates are then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in a solubilizing agent, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
2. Sulforhodamine B (SRB) Assay
The SRB assay is another common method for determining cytotoxicity, based on the measurement of cellular protein content.
-
Cell Plating and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a set duration.
-
Cell Fixation: After incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is measured at 515 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve generated from the absorbance data.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of Microtubule Polymerization
Certain pyrazolo[3,4-b]pyridin-6-one derivatives have been found to exert their anticancer effects by inhibiting microtubule polymerization.[4] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[4]
Caption: Inhibition of microtubule polymerization by a pyrazolo[3,4-b]pyridine derivative.
Mechanism of Action: Topoisomerase IIα Inhibition
Other derivatives of pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of Topoisomerase IIα (TOPIIα), an enzyme crucial for managing DNA topology during replication and transcription.[5][8][10] Inhibition of TOPIIα leads to DNA damage and subsequent cell death.[8]
Caption: Inhibition of Topoisomerase IIα by a pyrazolo[3,4-b]pyridine derivative.
Experimental Workflow: In Vitro Cytotoxicity Assay
The general workflow for assessing the cytotoxic effects of newly synthesized compounds is a multi-step process that begins with cell culture and ends with data analysis.
Caption: General experimental workflow for determining the cytotoxicity of test compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives - Open Journal of Medicinal Chemistry - SCIRP [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Evaluation of Novel Pyrazolo[3,4-b]pyridine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1][2][3] Recent research has focused on the development of novel derivatives as potent inhibitors of various biological targets implicated in cancer and other diseases. This guide provides a comparative in vitro evaluation of these novel compounds against established alternatives, supported by experimental data and detailed methodologies.
I. Comparative Analysis of Anticancer Activity
Novel pyrazolo[3,4-b]pyridine derivatives have been extensively evaluated for their in vitro anticancer activity across various cancer cell lines. This section compares their efficacy, often measured as the half-maximal inhibitory concentration (IC50), against standard chemotherapeutic agents and other targeted inhibitors.
Cyclin-Dependent Kinase (CDK) Inhibitors
A series of 3,5-disubstituted pyrazolo[3,4-b]pyridines have been synthesized and identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[4] In a recent study, novel pyrazolo[3,4-b]pyridine derivatives were evaluated as dual inhibitors of CDK2 and PIM1 kinases.[5]
Table 1: In Vitro Activity of Pyrazolo[3,4-b]pyridine CDK Inhibitors
| Compound | Target | Cell Line | IC50 (µM) | Alternative | Alternative IC50 (µM) |
| Compound 6b [5] | CDK2/PIM1 | HCT-116 | Not specified for cell line | Staurosporine | Not specified for cell line |
| HepG2 | Not specified for cell line | ||||
| CDK2 (enzymatic) | - | 0.27 | |||
| PIM1 (enzymatic) | - | 0.67 | |||
| Series of 3,5-disubstituted pyrazolo[3,4-b]pyridines [4] | CDK1 | Cultured human tumor cells | Potent inhibition reported | Not specified | Not specified |
Note: Specific IC50 values for cell lines for compound 6b were not provided in the abstract, but it was noted to have superior efficacy and higher selectivity indices compared to staurosporine.[5]
Tropomyosin Receptor Kinase (TRK) Inhibitors
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when activated or overexpressed, can drive the growth of various cancers.[6][7] Several pyrazolo[3,4-b]pyridine derivatives have been designed as potent TRK inhibitors.
Table 2: In Vitro Activity of Pyrazolo[3,4-b]pyridine TRK Inhibitors
| Compound | Target | Cell Line | IC50 (µM) | Alternative | Alternative IC50 (nM) |
| Compound C03 [6][7] | TRKA (enzymatic) | - | 0.056 | Larotrectinib | 3.0 (TRKA) |
| Km-12 | 0.304 | 13 (TRKB) | |||
| 0.2 (TRKC) | |||||
| Compound 4 [8] | TRKA/B/C (enzymatic) | - | 0.017 / 0.028 / 0.011 | Entrectinib | 1 (TRKA) |
| 3 (TRKB) | |||||
| 5 (TRKC) | |||||
| Compound 5 [8] | TRKA/B/C (enzymatic) | - | 0.012 / 0.022 / 0.015 |
TANK-Binding Kinase 1 (TBK1) Inhibitors
TANK-binding kinase 1 (TBK1) is a noncanonical IKK family member involved in innate immunity and has emerged as a target in cancer and neuroinflammation.[9][10] Novel pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors.
Table 3: In Vitro Activity of Pyrazolo[3,4-b]pyridine TBK1 Inhibitors
| Compound | Target | IC50 (nM) | Alternative | Alternative IC50 (nM) |
| Compound 15y [9][10] | TBK1 (enzymatic) | 0.2 | BX795 | 7.1 |
| MRT67307 | 28.7 |
Topoisomerase IIα Inhibitors
Topoisomerase IIα is a crucial enzyme that regulates DNA topology and is a validated target for anticancer drugs.[1] A new series of pyrazolo[3,4-b]pyridines has been evaluated for their potential as Topoisomerase II inhibitors.
Table 4: In Vitro Activity of a Pyrazolo[3,4-b]pyridine Topoisomerase IIα Inhibitor
| Compound | Target | NCI-60 Cell Line Panel (GI50 MG-MID, µM) | Alternative | Notes |
| Compound 8c [1] | Topoisomerase IIα | 1.33 | Etoposide | Comparable DNA relaxation inhibition |
Broad-Spectrum Antiproliferative Activity
Several novel 1H-pyrazolo[3,4-b]pyridine derivatives have demonstrated significant antiproliferative effects against a panel of cancer cell lines, with some exhibiting potency comparable to the standard chemotherapeutic drug doxorubicin.[11] Another study highlighted pyrazolo[3,4-b]pyridine-bridged analogues of combretastatin A-4 as potent tubulin polymerization inhibitors.[12]
Table 5: Broad-Spectrum In Vitro Anticancer Activity
| Compound Series | Target | Cell Lines | IC50 Range (µM) | Alternative | Alternative IC50 Range (µM) |
| 1H-pyrazolo[3,4-b]pyridines (e.g., 19, 20, 21, 24, 25) [11] | DNA binding | HePG-2, MCF-7, HCT-116, PC-3 | Good activity reported | Doxorubicin | Comparable to doxorubicin |
| Pyrazolo[3,4-b]pyridine-bridged combretastatin A-4 analogues (e.g., 6n) [12] | Tubulin polymerization | MCF-7, MDA-MB-231, HeLa, Kyse150 | Significant antiproliferative effect | Combretastatin A-4 | Not specified |
II. Experimental Protocols
This section details the methodologies for key in vitro experiments cited in the evaluation of novel pyrazolo[3,4-b]pyridine compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (novel pyrazolo[3,4-b]pyridines and alternatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Kinase Inhibition Assay (e.g., HTRF for TRK)
Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for measuring kinase activity and inhibition.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing the kinase (e.g., TRKA), a biotinylated substrate, and ATP is prepared in an assay buffer.
-
Compound Addition: The test compounds (novel pyrazolo[3,4-b]pyridines and alternatives) are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP and incubated for a specific time at room temperature.
-
Detection: A detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665 is added to stop the reaction.
-
Signal Measurement: After incubation, the HTRF signal is read on a compatible plate reader. The ratio of the fluorescence at 665 nm and 620 nm is calculated.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined using appropriate software.
Apoptosis Assay
Apoptosis, or programmed cell death, can be assessed by various methods, including Annexin V/PI staining followed by flow cytometry.
Protocol:
-
Cell Treatment: Cells are treated with the test compound for a specific duration.
-
Cell Harvesting: Cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of apoptotic cells (Annexin V positive) is quantified.
III. Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: General workflow for the in vitro evaluation of novel pyrazolo[3,4-b]pyridine compounds.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Molecular Docking Studies of 3-Substituted Pyrazolo[3,4-b]pyridine Derivatives: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 3-substituted pyrazolo[3,4-b]pyridine derivatives against various therapeutic targets based on molecular docking studies. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to support further research and development in this promising area of medicinal chemistry.
Quantitative Performance Analysis
The following tables summarize the inhibitory activities of various 3-substituted pyrazolo[3,4-b]pyridine derivatives against a range of biological targets, as determined by in vitro assays. These derivatives have shown significant potential as inhibitors of several key enzymes implicated in cancer and inflammation. The data is compiled from multiple research publications and presented for comparative analysis against established inhibitors.
Table 1: Inhibitory Activity against Cyclin-Dependent Kinase 2 (CDK2) and Pim-1 Kinase (PIM1)
| Compound | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 6b | CDK2/PIM1 | - | Staurosporine | - |
| Compound (VI) | CDK2/PIM1 | 0.46 | - | - |
| Compound (VII) | CDK2/PIM1 | 1.77 | - | - |
| Compound 3 | CDK2 | 0.30 | Roscovitine | 0.06 |
| Compound 3 | PIM1 | - | Staurosporine | - |
Note: Specific IC50 values for Compound 6b and Compound 3 against PIM1 were not explicitly provided in the source material, but their activity was compared to Staurosporine.[1][2]
Table 2: Inhibitory Activity against TANK-Binding Kinase 1 (TBK1)
| Compound | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Compound 15y | TBK1 | 0.2 | BX795 | 2 |
| - | - | - | MRT67307 | 19 |
| - | - | - | Compound 1 | 1.0 |
Note: Compound 15y demonstrated potent inhibition of TBK1, surpassing the activity of several known inhibitors.[3][4]
Table 3: Inhibitory Activity against Tropomyosin Receptor Kinase A (TRKA)
| Compound | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Compound C03 | TRKA | 56 | Larotrectinib | <20 |
| Compound C09 | TRKA | 57 | Entrectinib | 1 (TRKA) |
| Compound C10 | TRKA | 26 | - | - |
| Compound 3 | TRKA/B/C | 1.6/2.9/2.0 | - | - |
| Compound 4 | TRKA/B/C | 17/28/11 | - | - |
| Compound 5 | TRKA/B/C | 12/22/15 | - | - |
Note: The pyrazolo[3,4-b]pyridine derivatives show promising pan-TRK inhibitory activity.[5][6]
Table 4: Inhibitory Activity against Anaplastic Lymphoma Kinase (ALK) and its L1196M Mutant
| Compound | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Compound 10g | ALK-wt | <0.5 | - | - |
| Compound 10g | ALK-L1196M | <0.5 | - | - |
Note: Compound 10g shows exceptional potency against both wild-type and a common resistance mutant of ALK.[7]
Table 5: Inhibitory Activity against Fibroblast Growth Factor Receptor (FGFR)
| Compound | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 7n | FGFR1/2/3 | - | - | - |
| Compound 10 | FGFR1 | >5 | - | - |
Note: Compound 7n was identified as a potent FGFR inhibitor, while N-methylation of the pyrazole core in compound 10 led to a loss of activity.[8][9]
Table 6: Inhibitory Activity against Topoisomerase IIα (TOPIIα)
| Compound | Target | Activity | Reference Compound | Activity |
| Compound 8c | TOPIIα | Significant, dose-dependent | Etoposide | Comparable |
Note: Compound 8c demonstrated potent inhibition of Topoisomerase IIα, comparable to the clinical drug etoposide.[10]
Experimental Protocols
The following sections detail the generalized methodologies employed in the molecular docking studies of 3-substituted pyrazolo[3,4-b]pyridine derivatives.
Molecular Docking Workflow
A typical molecular docking workflow involves several key steps, from protein and ligand preparation to the analysis of the docking results.
Detailed Methodologies
1. Protein Preparation:
-
Source: Crystal structures of the target proteins are typically obtained from the Protein Data Bank (PDB).
-
Pre-processing: The protein structures are prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned using computational tools like AutoDockTools or Maestro (Schrödinger). The protein is then energy minimized to relieve any steric clashes.
2. Ligand Preparation:
-
Structure Generation: The 3D structures of the 3-substituted pyrazolo[3,4-b]pyridine derivatives and reference compounds are sketched using software like ChemDraw or MarvinSketch and then converted to 3D formats.
-
Energy Minimization: The ligand structures are energy-minimized using force fields such as MMFF94 or OPLS. This step is crucial for obtaining a low-energy conformation of the ligand before docking.
3. Molecular Docking Simulation:
-
Software: Commonly used software for molecular docking includes AutoDock, Glide (Schrödinger), and GOLD.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand. The size and center of the grid are determined based on the co-crystallized ligand or by identifying the binding pocket using site-finding algorithms.
-
Docking Algorithm: The docking algorithm, such as a Lamarckian genetic algorithm in AutoDock, is used to explore various conformations and orientations of the ligand within the protein's active site.
4. Analysis of Docking Results:
-
Scoring Function: The binding affinity of the ligand to the protein is estimated using a scoring function, which provides a numerical score (e.g., binding energy in kcal/mol). The poses with the best scores are selected for further analysis.
-
Binding Mode Visualization: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized using software like PyMOL or LigPlot.[11] This analysis helps in understanding the structural basis of the ligand's activity and provides insights for further optimization.
Signaling Pathways
The therapeutic efficacy of the 3-substituted pyrazolo[3,4-b]pyridine derivatives is rooted in their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams illustrate the signaling cascades targeted by these compounds.
TBK1 Signaling Pathway
TANK-Binding Kinase 1 (TBK1) is a crucial kinase in the innate immune response.[12] Its inhibition can modulate inflammatory responses and has implications in cancer therapy.
CDK2/PIM1 Signaling in Cancer
Cyclin-Dependent Kinase 2 (CDK2) and Pim-1 Kinase (PIM1) are key regulators of the cell cycle and are often overexpressed in cancer, promoting cell proliferation and survival.[13][14]
Topoisomerase IIα Mechanism of Action
Topoisomerase IIα is an essential enzyme that alters DNA topology to facilitate processes like replication and transcription.[15] Its inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells.
TRKA Signaling in Cancer
Tropomyosin Receptor Kinase A (TRKA), when overexpressed or fused to other genes, can act as a potent oncogenic driver, activating downstream pathways that promote tumor growth and survival.[1][16]
FGFR Signaling in Cancer
Dysregulation of Fibroblast Growth Factor Receptor (FGFR) signaling is implicated in various cancers, promoting cell growth, survival, and angiogenesis.[4][8][10]
ALK Signaling in Non-Small Cell Lung Cancer (NSCLC)
Anaplastic Lymphoma Kinase (ALK) gene rearrangements are oncogenic drivers in a subset of NSCLC, leading to constitutive activation of downstream signaling pathways.[2][17]
References
- 1. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling | Bentham Science [benthamscience.com]
- 2. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 4. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 13. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ALK-rearrangements and testing methods in non-small cell lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-iodo-1H-pyrazolo[3,4-b]pyridine: A Procedural Guide
Researchers and laboratory personnel must handle the disposal of 3-iodo-1H-pyrazolo[3,4-b]pyridine with stringent adherence to safety protocols to mitigate potential environmental and health risks. This guide provides a comprehensive overview of the recommended disposal procedures, personal protective equipment (PPE), and immediate safety measures.
Hazard Profile and Safety Summary
| Hazard Statement | Description | GHS Classification |
| H315 | Causes skin irritation | Skin Irritation, Category 2 |
| H319 | Causes serious eye irritation | Eye Irritation, Category 2A |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure, Category 3 |
Note: This data is based on related compounds and should be considered a guideline. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate PPE.
-
Eye and Face Protection : Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection : Impervious gloves (e.g., nitrile rubber) and a lab coat are mandatory. For larger quantities or in case of a spill, flame-retardant clothing may be necessary.[1]
-
Respiratory Protection : If working outside a fume hood or with the potential for aerosolization, a full-face respirator with appropriate cartridges should be used.[1][3]
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][4] Avoid the formation of dust and aerosols.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is incineration by a licensed waste disposal company.
-
Segregation and Storage :
-
Waste Collection :
-
Contact your institution's EHS department to arrange for the collection of the chemical waste.
-
Provide them with an accurate description and quantity of the waste.
-
-
Professional Disposal :
-
The waste will be transported to a licensed and approved treatment and disposal facility.
-
The preferred method of disposal is through a chemical incinerator equipped with an afterburner and scrubber to neutralize hazardous combustion byproducts.[3]
-
Emergency Procedures
In the event of accidental exposure or a spill, follow these immediate steps:
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1]
-
Spill : Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.[3]
Disposal Workflow
Caption: A workflow diagram illustrating the proper disposal procedures for this compound.
References
Personal protective equipment for handling 3-iodo-1H-pyrazolo[3,4-b]pyridine
Essential Safety and Handling Guide for 3-iodo-1H-pyrazolo[3,4-b]pyridine
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Hazard Assessment
Based on available data for analogous compounds, this compound should be considered hazardous. Potential hazards are summarized in the table below.
| Hazard Classification | Potential Effects | GHS Hazard Statements (Inferred) |
| Acute Oral Toxicity | Harmful if swallowed. | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2] | H335: May cause respiratory irritation[1][2] |
Operational Plan: Step-by-Step Handling Procedures
Engineering Controls and Preparation
-
Ventilation: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood.
-
Work Area: Designate a specific area for handling this compound. Ensure the work surface is clean and uncluttered. Cover the work surface with absorbent, disposable bench paper.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit appropriate for solid chemicals are readily accessible.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent skin, eye, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness of 4 mil). Double gloving is recommended. | Protects against skin contact and absorption. |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. | Protects eyes from dust particles and splashes. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects skin and clothing from contamination. |
| Respiratory Protection | An N95-rated respirator or higher is recommended, especially when handling the powder outside of a fume hood or if there is a potential for aerosolization. | Prevents inhalation of the powdered compound. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Weighing and Aliquoting
-
Preparation: Don the complete PPE ensemble before entering the designated handling area.
-
Tare: Place a clean, tared weigh boat on an analytical balance inside the chemical fume hood.
-
Dispensing: Carefully dispense the required amount of this compound onto the weigh boat using a clean spatula. Avoid creating dust.
-
Closure: Securely close the main container of the chemical immediately after dispensing.
-
Dissolution (if applicable): If preparing a solution, add the solvent to the vessel containing the weighed compound inside the fume hood.
Post-Handling Procedures
-
Decontamination: Wipe down the spatula, weigh boat (if not disposable), and any other contaminated equipment with an appropriate solvent (e.g., ethanol or isopropanol) and then a mild detergent solution. All cleaning materials must be disposed of as hazardous waste.
-
Work Area Cleaning: Wipe down the work surface inside the fume hood with the same cleaning solutions. Dispose of the bench paper as hazardous waste.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, inner gloves, goggles, and respirator. Wash hands thoroughly with soap and water.
Disposal Plan
Proper segregation and disposal of waste are crucial to prevent chemical incompatibilities and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound (e.g., used weigh boats, contaminated bench paper, gloves, and other disposable PPE) should be collected in a dedicated, clearly labeled "Halogenated Organic Solid Waste" container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled "Halogenated Organic Liquid Waste" container.
-
Sharps Waste: Any contaminated sharps (e.g., needles, pipette tips) must be placed in a designated sharps container.
Waste Container Management
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Storage: Waste containers should be kept closed at all times, except when adding waste. Store waste containers in a designated satellite accumulation area within the laboratory.
-
Disposal Request: When the waste container is full, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department. Do not pour any waste containing this compound down the drain.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
